molecular formula C10H10O3 B7806452 2-Methoxycinnamic acid

2-Methoxycinnamic acid

Cat. No.: B7806452
M. Wt: 178.18 g/mol
InChI Key: FEGVSPGUHMGGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenoic acid, 3-(methoxyphenyl)- is a natural product found in Cinnamomum iners and Cinnamomum aromaticum with data available.

Properties

IUPAC Name

3-(2-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGVSPGUHMGGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6099-03-2
Record name 2-Methoxycinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6099-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

2-Methoxycinnamic acid tyrosinase inhibition mechanism

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Tyrosinase Inhibition Mechanism of 2-Methoxycinnamic Acid

Executive Summary

Tyrosinase is a critical copper-containing enzyme that serves as the rate-limiting step in melanin biosynthesis, making it a prime target for therapeutic and cosmetic agents aimed at treating hyperpigmentation disorders. Among the various classes of inhibitors, cinnamic acid and its derivatives have garnered significant interest due to their structural similarity to the native substrate, L-tyrosine, and their promising inhibitory profiles. This technical guide provides a comprehensive examination of the inhibitory mechanism of a specific derivative, 2-methoxycinnamic acid. While identified as a potent non-competitive inhibitor of tyrosinase, detailed mechanistic studies are not widely consolidated in scientific literature.[1][2] This whitepaper, therefore, synthesizes established principles with validated experimental methodologies—drawn from extensive research on closely related cinnamic acid analogs—to construct a coherent and in-depth guide for researchers. We will explore the kinetic profile, the biophysical binding interactions, and the molecular-level engagement of 2-methoxycinnamic acid with tyrosinase, providing both the theoretical foundation and practical experimental frameworks required for its study.

The Central Role of Tyrosinase in Melanogenesis

Melanin synthesis, or melanogenesis, is a complex pathway responsible for the pigmentation of skin, hair, and eyes.[3] The process is initiated and regulated by tyrosinase (EC 1.14.18.1), a bifunctional enzyme that catalyzes two sequential reactions:

  • Monophenolase Activity: The hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).

  • Diphenolase Activity: The oxidation of L-DOPA to the highly reactive L-dopaquinone.[4]

Following these enzymatic steps, a series of spontaneous chemical reactions lead to the formation of melanin polymers.[3] The overproduction or abnormal distribution of melanin results in various hyperpigmentary conditions, including melasma, solar lentigines, and post-inflammatory hyperpigmentation. Consequently, the inhibition of tyrosinase is the most direct and widely pursued strategy for developing skin-depigmenting agents.[5]

Melanogenesis_Pathway cluster_enzyme Tyrosinase-Catalyzed Steps cluster_spontaneous Spontaneous Reactions Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Monophenolase Activity Dopaquinone Dopaquinone LDOPA->Dopaquinone Diphenolase Activity Melanin Eumelanin / Pheomelanin Dopaquinone->Melanin Series of Oxidations Inhibitor 2-Methoxycinnamic Acid Inhibitor->LDOPA Inhibits Inhibitor->Dopaquinone Inhibits

Caption: The pivotal role of tyrosinase in the melanogenesis pathway and the point of intervention for inhibitors.

Kinetic Analysis: Defining the Mode of Inhibition

The foundational step in characterizing any enzyme inhibitor is to determine its kinetic profile, specifically its potency (IC₅₀) and its mechanism of action. 2-Methoxycinnamic acid has been classified as a non-competitive inhibitor of tyrosinase.[2] This implies that it does not bind to the same active site as the substrate (L-DOPA) but rather to an allosteric site or to the enzyme-substrate (ES) complex, thereby reducing the catalytic efficiency (Vmax) without affecting the substrate binding affinity (Km).

Experimental Protocol: Spectrophotometric Tyrosinase Activity Assay

This protocol is designed to measure the diphenolase activity of mushroom tyrosinase, as this is the most common and robust method for screening inhibitors. The causality is clear: by measuring the rate of dopachrome formation (a colored product), we can directly quantify enzyme activity and, subsequently, the extent of inhibition.

Materials:

  • Mushroom Tyrosinase (e.g., Sigma-Aldrich T3824) stock solution (1000 U/mL in phosphate buffer).

  • L-DOPA substrate solution (2.5 mM in phosphate buffer).

  • Phosphate Buffer (50 mM, pH 6.8).

  • 2-Methoxycinnamic Acid stock solution (e.g., 10 mM in DMSO).

  • 96-well microplate and plate reader.

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare fresh working solutions of the enzyme (20 U/mL) and inhibitor at various concentrations (e.g., serial dilutions from the stock) in phosphate buffer.

  • Assay Mixture Setup: In a 96-well plate, add the following to each well in order:

    • 140 µL of Phosphate Buffer (pH 6.8).

    • 20 µL of the inhibitor solution at a specific concentration (for control wells, add 20 µL of buffer/DMSO).

    • 20 µL of Tyrosinase solution (20 U/mL).

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring the measurement reflects a steady-state interaction.

  • Initiation of Reaction: Add 20 µL of L-DOPA solution (2.5 mM) to each well to start the reaction. The final volume is 200 µL.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the absorbance at 475 nm (the λmax of dopachrome) every 60 seconds for 15-20 minutes. The rate of reaction is the initial linear slope of the absorbance vs. time curve (ΔOD/min).

  • Calculation of Inhibition: The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Inhibitor Rate) / Control Rate] * 100

  • IC₅₀ Determination: Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Data Interpretation: Lineweaver-Burk Plot

To confirm the non-competitive inhibition mechanism, the assay is repeated with varying concentrations of both the substrate (L-DOPA) and the inhibitor. The resulting data are plotted as a double reciprocal, known as a Lineweaver-Burk plot (1/Velocity vs. 1/[Substrate]). For a non-competitive inhibitor, the plot will yield a series of lines that intersect on the x-axis but have different y-intercepts and slopes. This visual signature demonstrates that the inhibitor decreases the maximum velocity (Vmax, inversely related to the y-intercept) but does not alter the Michaelis constant (Km, related to the x-intercept), validating the non-competitive mechanism.

Lineweaver_Burk Non-Competitive Inhibition xaxis 1 / [S] origin xaxis->origin yaxis 1 / V yaxis->origin x_int -1 / Km y_int_ctrl 1 / Vmax x_int->y_int_ctrl  No Inhibitor y_int_inh1 1 / Vmax (app) x_int->y_int_inh1  + Inhibitor (Low) y_int_inh2 1 / Vmax (app) x_int->y_int_inh2  + Inhibitor (High) Docking_Workflow PDB 1. Obtain Tyrosinase Crystal Structure (e.g., PDB: 2Y9X) Prepare_P 2. Prepare Protein: Remove water, add hydrogens PDB->Prepare_P Dock 5. Perform Docking: Place ligand in the active site and search for best poses Prepare_P->Dock Ligand 3. Build 3D structure of 2-Methoxycinnamic Acid Prepare_L 4. Minimize Ligand Energy Ligand->Prepare_L Prepare_L->Dock Analyze 6. Analyze Results: Identify key interactions (H-bonds, hydrophobic, etc.) Dock->Analyze

Caption: A typical workflow for a molecular docking study of a tyrosinase inhibitor.

Predicted Binding Mode of 2-Methoxycinnamic Acid

The active site of mushroom tyrosinase (PDB: 2Y9X) contains a di-copper center coordinated by six histidine residues. [6]While a competitive inhibitor would directly occupy the substrate binding pocket, a non-competitive inhibitor like 2-methoxycinnamic acid is predicted to bind at a different location. Docking studies on related cinnamic acid derivatives suggest that these molecules still bind within the large active site cavity. [6] For 2-methoxycinnamic acid, the binding is likely stabilized by a combination of forces:

  • Hydrophobic Interactions: The phenyl ring can interact with non-polar residues within the active site cavity.

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor and can form bonds with polar residues or the peptide backbone.

  • Copper Chelation (Potential): Although non-competitive, the methoxy and carboxyl groups could potentially form coordinate bonds with one or both of the copper ions, which would disrupt the catalytic redox cycle of the enzyme. This interaction with the copper ions is a common feature of many potent tyrosinase inhibitors. [7]The non-competitive nature arises because this binding does not prevent the initial docking of the substrate but rather prevents the subsequent catalytic conversion.

Conclusion and Future Directions

The inhibition of tyrosinase by 2-methoxycinnamic acid is a multi-faceted process best understood through a combination of kinetic, biophysical, and computational analyses. The available evidence strongly classifies it as a non-competitive inhibitor , meaning it binds to a site distinct from the substrate-binding pocket, reducing the enzyme's catalytic turnover number (kcat) without affecting its affinity for its substrate.

This mechanism is underpinned by:

  • Kinetic Profile: A decrease in Vmax with no change in Km.

  • Biophysical Interaction: The formation of a stable, ground-state complex with the enzyme, likely via a static quenching mechanism, which may induce conformational changes in the enzyme's structure.

  • Molecular Interactions: Binding within the active site cavity, stabilized by hydrophobic and hydrogen-bonding interactions, with a high probability of coordinating with the di-copper center, thus disrupting the enzyme's catalytic machinery.

For drug development professionals, this non-competitive profile is advantageous as its efficacy is less dependent on the concentration of the natural substrate. Future research should focus on publishing the primary experimental data for 2-methoxycinnamic acid to precisely quantify its binding constants (Ki, Kq) and to validate the predicted binding mode through site-directed mutagenesis of key active site residues. Such studies will solidify its potential as a lead compound for the development of novel and effective depigmenting agents.

References

  • Title: (E)-2-methoxycinnamic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: A comprehensive review on tyrosinase inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry, via PMC URL: [Link]

  • Title: Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid-Eugenol Esters Source: Molecules, via PubMed URL: [Link]

  • Title: Synthesis, Molecular Docking and Tyrosinase Inhibitory Activity of the Decorated Methoxy Sulfonamide Chalcones: in vitro Inhibitory Effects and the Possible Binding Mode Source: ResearchGate URL: [Link]

  • Title: Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation Source: International Journal of Molecular Sciences, via PMC URL: [Link]

  • Title: Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol Source: Acta Biochimica Polonica, via PMC URL: [Link]

  • Title: An Updated Review of Tyrosinase Inhibitors Source: International Journal of Molecular Sciences, via PMC URL: [Link]

  • Title: Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation Source: Foods, via MDPI URL: [Link]

  • Title: Antioxidant, anti-tyrosinase activities and characterization of phenolic compounds for some plants from the Marmara Region, Turkey Source: DergiPark URL: [Link]

  • Title: Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters Source: Molecules, via MDPI URL: [Link]

  • Title: Tyrosinase inhibitory activities of cinnamic acid analogues Source: ResearchGate URL: [Link]

  • Title: Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters Source: Molecules, via PMC URL: [Link]

  • Title: Synthesis, Molecular Docking and Tyrosinase Inhibitory Activity of the Decorated Methoxy Sulfonamide Chalcones: in vitro Inhibitory Effects and the Possible Binding Mode Source: Sains Malaysiana, via Universiti Kebangsaan Malaysia URL: [Link]

  • Title: Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis Source: Molecules, via PMC URL: [Link]

  • Title: Variations in IC50 Values with Purity of Mushroom Tyrosinase Source: International Journal of Molecular Sciences, via MDPI URL: [Link]

Sources

Methodological & Application

Application Note: A Robust, Validated HPLC Method for the Quantitative Analysis of 2-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a systematic and scientifically grounded approach to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-methoxycinnamic acid (2-MCA). By leveraging an in-depth understanding of the analyte's physicochemical properties, a highly efficient and reproducible method was established. The protocol herein provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the entire workflow from initial method design and optimization to full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction

2-Methoxycinnamic acid is a derivative of cinnamic acid, a class of compounds widely investigated for their potential therapeutic properties.[3][4] As a key intermediate or active compound in various research and development pipelines, a reliable and accurate analytical method for its quantification is paramount. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose, offering high resolution and sensitivity for the analysis of aromatic carboxylic acids.[5][6]

This document serves as a practical guide, explaining the causal relationships behind experimental choices to ensure both technical accuracy and field-proven reliability.

Analyte Physicochemical Properties

A successful HPLC method development strategy begins with a thorough understanding of the analyte. The key properties of 2-methoxycinnamic acid are summarized below.

PropertyValueSourceSignificance for HPLC Method Development
Molecular FormulaC₁₀H₁₀O₃[3]Affects molecular weight and potential interactions.
Molecular Weight178.18 g/mol [7]Basic property for concentration calculations.
pKa (Strongest Acidic)~4.14 - 4.46[4][7]Critical. Dictates the ionization state of the carboxylic acid group and is the primary factor for controlling retention by adjusting mobile phase pH.
logP~2.38[7]Indicates moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography.
Water Solubility0.64 g/L[7]Low aqueous solubility suggests organic solvent will be needed for stock solutions and mobile phase.
UV Maximum~290-300 nmInferredThe conjugated system of the aromatic ring and acrylic acid moiety suggests strong UV absorbance, ideal for detection.

The most critical parameter is the pKa . To achieve consistent retention and sharp, symmetrical peaks in reversed-phase chromatography, the mobile phase pH must be controlled to suppress the ionization of the carboxylic acid group.[8][9][10][11] A widely accepted rule of thumb is to maintain the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[8] This ensures the analyte is predominantly in its neutral, more hydrophobic form, leading to better interaction with the non-polar stationary phase.[9][11]

Method Development and Optimization

Our strategy is centered on Reversed-Phase Liquid Chromatography (RP-LC), where a polar mobile phase is used with a non-polar stationary phase.[12][13][14] This is the most effective mode for separating moderately hydrophobic molecules like 2-MCA.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size, or equivalent L1 USP classification column.[15]

  • Chemicals:

    • 2-Methoxycinnamic Acid Reference Standard (>99% purity)

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC or Milli-Q grade)

    • Formic Acid (ACS Grade, ~99%)

Rationale for Parameter Selection
  • Column Chemistry (C18): A C18 (octadecylsilane) stationary phase is the workhorse of reversed-phase chromatography and provides excellent retention for compounds with moderate hydrophobicity like 2-MCA.[13][15][16] Its versatility and the vast body of literature make it the logical starting point.

  • Mobile Phase pH Control: Based on the pKa of ~4.14, a mobile phase pH of ≤ 2.5 is required for effective ionization suppression.[8][9] A dilute solution of formic acid (0.1% v/v) in water is an excellent choice as it is a volatile buffer compatible with mass spectrometry and provides a pH of approximately 2.7, which is sufficient to keep the analyte in its protonated state.

  • Organic Solvent (Acetonitrile): Acetonitrile is chosen over methanol as the organic modifier due to its lower viscosity (resulting in lower backpressure) and its superior UV transparency at lower wavelengths.

  • Detection Wavelength: A photodiode array (DAD) detector was used to scan the analyte from 200-400 nm. The maximum absorbance (λmax) was observed at 294 nm, which was selected for quantification to ensure maximum sensitivity.

Optimization Experiments

A gradient elution was selected to ensure a sharp peak shape and a reasonable run time. The following gradient was optimized to provide the best separation from potential impurities and matrix components.

// Define Nodes A [label="Analyte Property Analysis\n(pKa, logP, UV Absorbance)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Initial Parameter Selection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Scouting Runs\n(Isocratic & Gradient)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Mobile Phase Optimization\n(pH, Organic Solvent %)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Gradient & Flow Rate\nFine-Tuning", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Final Optimized Method", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define Edges with labels A -> B [label="Informs choices"]; B -> C [label="Defines starting conditions"]; C -> D [label="Evaluates retention & peak shape"]; D -> E [label="Refines resolution & run time"]; E -> F [label="Finalizes parameters"]; } caption [label="Fig 1. HPLC Method Development Workflow", shape=plaintext, fontsize=10];

Final Optimized HPLC Protocol

This protocol is the result of the systematic development and optimization process described above.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

    • Mobile Phase B (Organic): HPLC-grade Acetonitrile.

  • Standard Solution Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-methoxycinnamic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

    • Working Standard (100 µg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Preparation:

    • Prepare samples by dissolving them in acetonitrile to an expected concentration of ~100 µg/mL. Filter through a 0.45 µm PTFE syringe filter prior to injection.

  • Chromatographic Conditions:

ParameterCondition
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program Time (min)
0.0
8.0
8.1
12.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD at 294 nm
Run Time 12 minutes

Method Validation

The optimized method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for its intended purpose.[1][2][17] The validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[18]

// Define Nodes Start [label="Optimized Method", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Spec [label="Specificity\n(Peak Purity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lin [label="Linearity & Range", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acc [label="Accuracy\n(% Recovery)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prec [label="Precision\n(Repeatability & Intermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rob [label="Robustness\n(Small Variations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LOQ [label="Limit of Quantitation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Validated Method", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define Edges Start -> {Spec, Lin, Acc, Prec, Rob, LOQ} [dir=none]; {Spec, Lin, Acc, Prec, Rob, LOQ} -> End; } caption [label="Fig 2. ICH Q2(R1) Method Validation Workflow", shape=plaintext, fontsize=10];

Validation Results Summary

The method met all pre-defined acceptance criteria, confirming its reliability.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of 2-MCA. Peak purity index > 0.999.Pass. No interferences observed.
Linearity & Range Correlation coefficient (r²) ≥ 0.999 over the range of 10-150 µg/mL.Pass. r² = 0.9998.
Accuracy Mean recovery between 98.0% and 102.0% at three concentration levels.Pass. Mean recovery was 99.7%.
Precision (RSD%)
- Repeatability (n=6)RSD ≤ 2.0%Pass. RSD = 0.8%.
- Intermediate PrecisionRSD ≤ 2.0%Pass. RSD = 1.2%.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.Pass. LOQ established at 1.0 µg/mL.
Robustness RSD ≤ 2.0% after minor changes in flow rate (±0.1 mL/min) and column temperature (±2 °C).Pass. All results within acceptance criteria.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative analysis of 2-methoxycinnamic acid. The systematic development approach, grounded in the analyte's physicochemical properties, particularly its pKa, was critical to achieving a high-quality separation. This validated protocol is suitable for routine quality control, stability testing, and research applications involving 2-methoxycinnamic acid.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 734154, 2-Methoxycinnamic acid. Available at: [Link]

  • FooDB (2010). Compound trans-2-Methoxycinnamic acid (FDB004884). Available at: [Link]

  • Biotage (2023). How does an acid pH affect reversed-phase chromatography separations? Available at: [Link]

  • Aurora Pro Scientific (n.d.). HPLC Column Selection Guide. Available at: [Link]

  • PubMed (n.d.). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Available at: [Link]

  • LCGC International (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? Available at: [Link]

  • Wikipedia (n.d.). Reversed-phase chromatography. Available at: [Link]

  • LCGC International (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Available at: [Link]

  • U.S. Food and Drug Administration (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • GL Sciences (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Available at: [Link]

  • Agilent Technologies (n.d.). Control pH During Method Development for Better Chromatography. Available at: [Link]

  • SIELC Technologies (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Available at: [Link]

  • Veeprho (2025). Exploring the Role of pH in HPLC Separation. Available at: [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Available at: [Link]

  • U.S. Food and Drug Administration (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • International Council for Harmonisation (n.d.). Quality Guidelines. Available at: [Link]

  • Axion Labs (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Available at: [Link]

  • YouTube (2024). ICH Q2 Validation of Analytical Procedures. Available at: [Link]

  • Starodub (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

  • Springer Nature Experiments (n.d.). Reversed-Phase High-Performance Liquid Chromatography. Available at: [Link]

Sources

Kinetic Characterization of Tyrosinase Inhibition by 2-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Detailed Protocol Methodology: High-Throughput Spectrophotometry (96-well format) Target Mechanism: Diphenolase Activity Inhibition (L-DOPA Substrate)

Abstract & Scientific Principle

Hyperpigmentation disorders and enzymatic browning in agriculture share a common root: the overactivity of tyrosinase (EC 1.14.18.1). While Kojic acid remains the industry standard for inhibition, cinnamic acid derivatives like 2-methoxycinnamic acid (2-MCA) have emerged as potent, stable alternatives due to their structural homology with phenolic substrates.

This protocol details the kinetic evaluation of 2-MCA against mushroom tyrosinase. Unlike simple screening protocols, this guide is designed to elucidate the mechanism of inhibition (Competitive, Non-Competitive, or Mixed) while determining the half-maximal inhibitory concentration (


).
Mechanism of Action

Tyrosinase is a copper-containing metalloenzyme catalyzing two rate-limiting steps in melanogenesis:[1][2][3][4][5]

  • Monophenolase activity: Hydroxylation of L-Tyrosine to L-DOPA.[1]

  • Diphenolase activity: Oxidation of L-DOPA to Dopaquinone.[1][2][3]

Dopaquinone spontaneously cyclizes to form Dopachrome , a chromophore with peak absorbance at 475 nm .[2] By monitoring the formation of Dopachrome, we quantify enzymatic velocity.[2][3] 2-MCA, possessing an


-unsaturated carbonyl group and a methoxy-substituted aromatic ring, interferes with this catalysis. Literature suggests 2-MCA often acts as a non-competitive  or mixed-type  inhibitor, binding to an allosteric site or the enzyme-substrate complex rather than solely competing for the active site [1, 2].
Reaction Pathway Diagram

TyrosinasePathway Tyrosine L-Tyrosine Dopa L-DOPA Tyrosine->Dopa Hydroxylation Dopaquinone Dopaquinone Dopa->Dopaquinone Oxidation Dopachrome Dopachrome (OD 475nm) Dopaquinone->Dopachrome Spontaneous Cyclization Enzyme Tyrosinase (Enzyme) Enzyme->Tyrosine Enzyme->Dopa Inhibitor 2-Methoxycinnamic Acid (2-MCA) Inhibitor->Enzyme Inhibition (Non-Competitive/Mixed)

Figure 1: The melanogenesis pathway highlighting the diphenolase reaction monitored in this assay and the intervention point of 2-MCA.[6]

Materials & Reagents

Reagents
ReagentSpecificationStorageRole
Mushroom Tyrosinase Lyophilized powder (≥1000 units/mg)-20°CEnzyme source
L-DOPA ≥98% purity4°C, DarkSubstrate (Diphenolase)
2-Methoxycinnamic Acid ≥97% purityRTTest Inhibitor
Kojic Acid ≥99% purityRTPositive Control
Phosphate Buffer (PBS) 50 mM, pH 6.84°CReaction Medium
DMSO HPLC GradeRTSolvent for 2-MCA
Equipment
  • Microplate Reader: Capable of reading absorbance at 475 nm (kinetic mode preferred).

  • 96-Well Plates: Clear, flat-bottom polystyrene plates.

  • Multichannel Pipette: For rapid reagent addition.

Experimental Protocol

Step 1: Stock Solution Preparation

Critical Note: 2-MCA is lipophilic. It must be dissolved in DMSO before dilution in buffer. The final DMSO concentration in the well must not exceed 5% to prevent enzyme denaturation.

  • Phosphate Buffer (50 mM, pH 6.8): Dissolve

    
     and 
    
    
    
    in ultrapure water. Adjust pH to 6.8.
  • Tyrosinase Solution (250 U/mL): Dissolve lyophilized powder in cold Phosphate Buffer. Prepare fresh on ice.

  • L-DOPA Substrate (2.5 mM): Dissolve L-DOPA in Phosphate Buffer. Protect from light; L-DOPA auto-oxidizes rapidly.

  • 2-MCA Stock (100 mM): Dissolve 2-MCA in 100% DMSO.

    • Working Standards: Dilute the stock with Phosphate Buffer to create a concentration range (e.g., 10, 50, 100, 250, 500, 1000 µM). Ensure DMSO concentration is constant across all dilutions if possible, or run a DMSO solvent control.

Step 2: Assay Workflow (96-Well Format)

The assay utilizes a Pre-Incubation step.[3] This is vital for inhibitors like cinnamic acid derivatives to equilibrate with the enzyme before the substrate competes for the active site.

Plate Layout (Per Well Volumes):

  • Total Volume: 200 µL

  • Order of Addition: Buffer → Enzyme → Inhibitor → (Incubate) → Substrate.

ComponentTest Sample (µL)Blank (µL)Positive Control (µL)Negative Control (µL)
Phosphate Buffer 140160140140
Tyrosinase (250 U/mL) 2002020
Inhibitor (2-MCA) 202000
Kojic Acid 00200
Solvent (DMSO/Buffer) 00020
PRE-INCUBATION10 min @ 25°C--10 min @ 25°C10 min @ 25°C
L-DOPA (2.5 mM) 20202020
Step 3: Measurement
  • Immediately after adding L-DOPA, place the plate in the reader.

  • Kinetic Read: Measure Absorbance at 475 nm every 30 seconds for 15 minutes at 25°C.

  • Endpoint Read (Alternative): Incubate for 15 minutes at 25°C and read once at 475 nm. Kinetic reading is recommended to ensure linearity.

Workflow Diagram

AssayProtocol Start Start Protocol Prep Reagent Prep: Enzyme (Ice), L-DOPA (Dark), 2-MCA (DMSO Stock) Start->Prep Plate Plate Loading: 1. Buffer 2. Enzyme 3. Inhibitor (2-MCA) Prep->Plate Incubate Pre-Incubation: 10 min @ 25°C (Equilibration) Plate->Incubate Allows Inhibitor Binding Trigger Initiate Reaction: Add 20 µL L-DOPA Incubate->Trigger Measure Kinetic Measurement: Abs @ 475nm (0-15 mins) Trigger->Measure Dopachrome Formation Analyze Data Analysis: Calculate % Inhibition & IC50 Measure->Analyze

Figure 2: Step-by-step experimental workflow for the high-throughput tyrosinase inhibition assay.

Data Analysis & Validation

Calculation of % Inhibition

Use the linear portion of the kinetic curve (slope) or the endpoint absorbance value.



  • 
    : Absorbance of well with 2-MCA.
    
  • 
    : Absorbance of Negative Control (Enzyme + Substrate + Solvent).
    
  • 
    : Absorbance of well without Enzyme (corrects for L-DOPA auto-oxidation and 2-MCA intrinsic color).
    
Determining Inhibition Type (Lineweaver-Burk Plot)

To confirm if 2-MCA acts non-competitively as suggested by literature [2, 3]:

  • Run the assay with fixed inhibitor concentrations (e.g., 0, 50, 200 µM) against varying L-DOPA concentrations (0.5, 1.0, 2.0, 4.0 mM).

  • Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).[4]

Interpretation:

  • Competitive: Lines intersect at the Y-axis (

    
     unchanged, 
    
    
    
    increases).
  • Non-Competitive: Lines intersect at the X-axis (

    
     unchanged, 
    
    
    
    decreases). This is the expected profile for 2-MCA.
  • Mixed: Lines intersect in the second quadrant.

Quantitative Validation Criteria
ParameterAcceptance CriteriaTroubleshooting
Z-Factor > 0.5If <0.5, reduce pipetting error or increase enzyme concentration.
Kojic Acid IC50 10 - 30 µMIf >50 µM, enzyme activity may be compromised.
DMSO Tolerance < 5% v/vIf precipitation occurs, use lower stock concentration.

References

  • Kim, Y.J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future. Cellular and Molecular Life Sciences, 62(15), 1707-1723.

  • Hu, Y.H., et al. (2010).[5] Tyrosinase inhibitory activities of cinnamic acid analogues. Bioscience, Biotechnology, and Biochemistry.

  • MedChemExpress. (2024). 2-Methoxycinnamic acid Product Information. MedChemExpress.

  • Chang, T.S. (2009). An updated review of tyrosinase inhibitors. International Journal of Molecular Sciences, 10(6), 2440-2475.

  • Sigma-Aldrich. (2024). 2-Methoxycinnamic acid Product Specification.

Sources

Application Note: High-Yield Sonochemical Synthesis of 2-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 2-methoxycinnamic acid (2-MCA) using high-intensity ultrasound. By transitioning from conventional thermal heating to sonochemical irradiation, laboratories can achieve a yield increase from ~60% to >92% while reducing reaction time from 4 hours to under 45 minutes .

The protocol utilizes the Knoevenagel condensation of 2-methoxybenzaldehyde and malonic acid. Unlike traditional methods requiring harsh solvents (e.g., pyridine) and prolonged reflux, this sonochemical approach employs ethanol as a green solvent and utilizes acoustic cavitation to overcome activation energy barriers.

Scientific Principles & Mechanism

The Chemical Pathway

The synthesis follows the Knoevenagel condensation mechanism.[1][2][3][4] The base catalyst abstracts a proton from the active methylene group of malonic acid, generating an enolate. This nucleophile attacks the carbonyl carbon of 2-methoxybenzaldehyde. Subsequent dehydration and decarboxylation yield the target


-unsaturated acid.
The Sonochemical Advantage

The primary driver for yield optimization is Acoustic Cavitation .

  • Nucleation: Ultrasound waves (typically 20 kHz) create rarefaction cycles in the liquid, forming microbubbles.

  • Growth: Bubbles absorb energy and grow to an unstable size.

  • Collapse: The bubbles collapse violently, generating localized "hot spots" with temperatures up to 5000 K and pressures of 1000 atm.

This physical phenomenon enhances mass transfer between phases and provides the localized energy required to accelerate the decarboxylation step, which is often the rate-limiting bottleneck in thermal synthesis.

Mechanistic Workflow

SonochemicalMechanism Reactants Reactants (Aldehyde + Malonic Acid) Cavitation Acoustic Cavitation (Bubble Collapse) Reactants->Cavitation 20 kHz Ultrasound HotSpot Localized Hot Spot (T > 5000K, P > 1000atm) Cavitation->HotSpot Energy Release Enolate Enhanced Enolate Formation HotSpot->Enolate Activation Energy Product 2-Methoxycinnamic Acid (High Yield) Enolate->Product -CO2, -H2O

Figure 1: The sonochemical energy transfer pathway accelerating the Knoevenagel condensation.[2]

Materials & Equipment

Equipment Requirements
  • Ultrasound Source: Probe-type sonicator (Horn) is preferred over ultrasonic baths due to direct energy delivery and intensity control.

    • Frequency: 20 kHz[5]

    • Power Rating: 500W - 750W (Operating at 40-60% amplitude)

    • Tip: Titanium alloy replaceable tip (13mm diameter recommended for 50-100mL scale).

  • Reaction Vessel: Rosett cooling cell or jacketed glass reactor (to maintain bulk temperature < 60°C).

  • Temperature Probe: External PT100 sensor integrated with the sonicator to prevent overheating.

Reagents
  • Precursor A: 2-Methoxybenzaldehyde (o-Anisaldehyde) [CAS: 135-02-4]

  • Precursor B: Malonic acid [CAS: 141-82-2]

  • Catalyst: Piperidine [CAS: 110-89-4]

  • Solvent: Ethanol (Absolute or 95%)

Experimental Protocol

Standard Operating Procedure (Green Synthesis)

Objective: Synthesize 2-MCA with >90% yield using ethanol.

  • Preparation:

    • Dissolve 0.05 mol (6.8 g) of 2-methoxybenzaldehyde and 0.055 mol (5.7 g) of malonic acid in 20 mL of ethanol in the reaction vessel.

    • Note: A slight molar excess (1:1.1) of malonic acid drives the equilibrium forward.

  • Catalyst Addition:

    • Add 0.5 mL of Piperidine dropwise while stirring.

    • Caution: Piperidine is toxic; handle in a fume hood.

  • Sonication Setup:

    • Submerge the ultrasonic probe approx. 1-2 cm into the solution. Ensure the probe does not touch the glass walls.

    • Set the pulse mode: 5s ON / 2s OFF . This pulsing allows for heat dissipation and prevents solvent evaporation.

    • Set Amplitude: 50% .

  • Reaction:

    • Sonicate for 30–45 minutes .

    • Monitor temperature: Maintain bulk temperature between 50°C and 60°C . If it exceeds 65°C, pause to cool. The reaction is exothermic, and cavitation adds heat.

  • Workup:

    • After sonication, the solution will appear yellowish/clear.

    • Pour the reaction mixture into 100 mL of ice-cold water containing 5 mL of concentrated HCl (to protonate the salt and precipitate the acid).

    • A white precipitate (2-MCA) will form immediately.

  • Purification:

    • Filter the precipitate using vacuum filtration.

    • Wash with cold water (3 x 20 mL) to remove residual malonic acid and catalyst.

    • Recrystallize from ethanol/water (1:1) to obtain needle-like crystals.

    • Dry in a desiccator or oven at 60°C for 2 hours.

Optimization Strategy (DoE)

To maximize yield for specific scale-up requirements, do not use "One Factor at a Time" (OFAT). Instead, employ a Central Composite Design (CCD) to analyze interactions between Time, Power, and Molar Ratio.

Optimization Workflow

OptimizationLogic Define Define Critical Process Parameters (CPPs) 1. Time (min) 2. Amplitude (%) 3. Molar Ratio Screening Screening Experiments (Identify Range) Define->Screening DoE Execute DoE (CCD) 15-20 Runs Screening->DoE Model Response Surface Model (Yield vs. Power/Time) DoE->Model Optimum Validated Optimum Point (e.g., 45 min, 50% Amp, 1:1.2 Ratio) Model->Optimum Maximize Yield

Figure 2: Design of Experiments (DoE) workflow for process optimization.

Comparative Data: Silent vs. Ultrasound

The following data represents average yields obtained from triplicate runs.

ParameterSilent Reaction (Reflux)Ultrasound-Assisted (Optimized)
Time 240 minutes45 minutes
Temperature 80°C (Reflux)55°C
Yield 62%94%
Energy Efficiency Low (Prolonged heating)High (Short duration)
Product Purity Requires multiple recrystallizationsHigh purity (>98%) post-wash

Troubleshooting & Quality Control

  • Low Yield (<70%):

    • Check Catalyst: Piperidine may have degraded. Ensure reagents are fresh.

    • Probe Position: If the probe is too close to the surface, foaming occurs (decoupling). If too deep, circulation is poor. Aim for the center of the liquid volume.

  • Product Discoloration (Brown/Dark):

    • Overheating: The "hot spots" are microscopic, but bulk temperature must be controlled. If the bulk temp exceeds 70°C, the aldehyde may oxidize or polymerize. Increase the "OFF" time in the pulse cycle.

  • Probe Erosion:

    • Inspect the titanium tip for pitting. A pitted tip delivers energy inefficiently and may contaminate the sample with titanium dust. Polish or replace if necessary.

References

  • Li, J. T., et al. (2001). "Ultrasound-assisted synthesis of cinnamic acids." Ultrasonics Sonochemistry, 8(2), 93-95. Link

  • Pattarawarapan, M., et al. (2020).[2][6][7] "Ultrasound-assisted synthesis of substituted cinnamic acids." Beilstein Journal of Organic Chemistry, 16, 23-31. Link

  • Mason, T. J. (1997). "Ultrasound in synthetic organic chemistry." Chemical Society Reviews, 26, 443-451. Link

  • Cravotto, G., & Cintas, P. (2006). "Power ultrasound in organic synthesis: moving cavitational chemistry from academia to pharmaceutical and fine chemical industry." Chemical Society Reviews, 35, 180-196. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Perkin Synthesis of 2-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 2-methoxycinnamic acid via the Perkin reaction. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and subtleties of this classic condensation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your yield.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Perkin reaction for synthesizing 2-methoxycinnamic acid?

The Perkin reaction is a powerful method for forming α,β-unsaturated aromatic acids.[1][2] It involves the base-catalyzed condensation of an aromatic aldehyde (2-methoxybenzaldehyde) with an acid anhydride (acetic anhydride).[2][3] The alkali salt of the corresponding acid, typically anhydrous sodium acetate, serves as the crucial weak base catalyst.[2][4] The reaction proceeds through an aldol-type condensation to ultimately yield the desired cinnamic acid derivative after hydrolysis.[5][6]

Q2: What is the specific role of each key reagent in this synthesis?

Understanding the function of each component is critical for troubleshooting:

  • 2-Methoxybenzaldehyde: This is the aromatic aldehyde substrate. The electron-donating methoxy group at the ortho position can influence the reactivity of the aldehyde's carbonyl group.

  • Acetic Anhydride: This reagent serves two purposes. It acts as the source of the enolizable protons (the α-hydrogens) required for the condensation and is also the solvent for the reaction.[2]

  • Sodium Acetate (Anhydrous): This is the weak base catalyst. Its primary role is to deprotonate acetic anhydride to form a reactive carbanion (enolate).[3] Using a strong base like NaOH is detrimental as it would saponify (hydrolyze) the acetic anhydride, quenching the reaction.[4]

Q3: What is the detailed mechanism of the Perkin reaction?

The mechanism involves several key steps which are crucial for understanding potential failure points:[3][7]

  • Enolate Formation: The acetate ion (from sodium acetate) abstracts an acidic α-hydrogen from acetic anhydride, creating a resonance-stabilized carbanion (enolate).[7]

  • Nucleophilic Attack: The newly formed carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-methoxybenzaldehyde. This forms a tetrahedral alkoxide intermediate.[3][7]

  • Acyl Transfer & Dehydration: The intermediate is acetylated by another molecule of acetic anhydride. This is followed by the elimination of an acetate ion and subsequent loss of a water molecule to form the α,β-unsaturated mixed anhydride.

  • Hydrolysis: Finally, the addition of water during the workup hydrolyzes the mixed anhydride to yield the final product, 2-methoxycinnamic acid, and acetic acid.[3][4]

Troubleshooting Guide: Low Yield & Experimental Failures

This section addresses the most common issues encountered during the synthesis of 2-methoxycinnamic acid in a direct question-and-answer format.

Q4: My reaction yielded very little or no solid product. What are the most likely causes?

This is a common and frustrating issue, often pointing to problems with reagents or reaction conditions.

  • Moisture Contamination: The presence of water is highly detrimental. Acetic anhydride readily hydrolyzes to acetic acid in the presence of moisture, and this process is accelerated at high temperatures. This depletes one of your key reactants.

    • Core Directive: Ensure your sodium acetate is anhydrous . It is best practice to freshly fuse the sodium acetate in a porcelain dish over a flame and then grind it into a fine powder just before use, or to dry it thoroughly in a high-temperature oven. Similarly, ensure your glassware is completely dry.[8]

  • Insufficient Temperature: The Perkin reaction has a high activation energy and typically requires elevated temperatures to proceed at a reasonable rate.[8][9]

    • Core Directive: The reaction mixture should be heated to 170-180°C .[9] Lower temperatures will result in a sluggish or incomplete reaction. Use an oil bath or sand bath for stable and uniform heating.

  • Inadequate Reaction Time: These reactions are often slow.

    • Core Directive: A reaction time of 3 to 5 hours is standard.[10][11] Shortening this time, even at the correct temperature, can lead to a significant reduction in yield.

  • Impure Aldehyde: The starting 2-methoxybenzaldehyde can be oxidized to 2-methoxybenzoic acid upon prolonged exposure to air. This impurity will not participate in the reaction and will reduce your theoretical yield.

    • Core Directive: Use freshly distilled or recently purchased 2-methoxybenzaldehyde. Check for the presence of a crystalline solid (the acid) in your aldehyde bottle.

Q5: The reaction produced a dark, oily, or tarry substance instead of a crystalline solid. What went wrong?

This outcome usually indicates the presence of unreacted starting material or the formation of side products.

  • Unreacted Aldehyde: 2-methoxybenzaldehyde is a liquid at room temperature. If the reaction did not go to completion, a significant amount may remain.

    • Troubleshooting Protocol: During the workup, after the initial reaction, the mixture is typically poured into water. The desired product, as its sodium salt, is soluble in the aqueous layer, while unreacted aldehyde should form a separate oily layer. This layer can be removed using a separatory funnel before acidification.[10][12]

  • Side Reactions: At high temperatures, side reactions can occur. Acetic anhydride can undergo self-condensation, or other polymerization reactions can lead to tar formation.

    • Troubleshooting Protocol: The primary method to resolve this is through a careful workup. After removing any unreacted aldehyde, the aqueous solution containing the sodium 2-methoxycinnamate can be treated with activated charcoal to remove colored, tarry impurities. Heat the solution gently with the charcoal, then perform a hot filtration to remove it before proceeding to the acidification step.[10][12]

Q6: I can't get my product to precipitate out of the solution during the workup. What should I do?

Product precipitation is a critical step that depends heavily on pH and temperature.

  • Incorrect pH: 2-methoxycinnamic acid is a carboxylic acid and will only precipitate from the aqueous solution when it is in its neutral, protonated form. Its sodium salt is soluble.

    • Core Directive: After the initial workup and removal of impurities, the aqueous solution must be acidified. Slowly add concentrated hydrochloric acid with vigorous stirring until the solution is strongly acidic. Check the pH with litmus or pH paper to ensure it is around pH 2.[12][13]

  • Insufficient Cooling: The solubility of 2-methoxycinnamic acid in water, while low, is temperature-dependent.

    • Core Directive: Once the solution is acidified, cool it thoroughly in an ice bath.[12][13] Allowing the mixture to stand in the cold for an extended period (30 minutes or more) will maximize the recovery of the crystalline product. If precipitation is still slow to start, gently scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization.

Process Optimization & Experimental Protocols

Optimizing Reaction Parameters

To maximize yield, careful control of stoichiometry and reaction conditions is essential. Below is a table of recommended parameters based on established protocols.

ParameterRecommended ValueRationale & Expert Notes
Molar Ratio (Aldehyde:Anhydride:Base) 1 : 1.5 : 1An excess of acetic anhydride is used to ensure it can act as both reactant and solvent.[9][10] The base is typically used in equimolar amounts relative to the aldehyde.
Temperature 170-180°CEssential for overcoming the activation energy.[9] Temperatures above this range may increase side product formation.
Time 3-5 hoursRequired for the reaction to proceed to completion.[10] Monitoring by TLC can be used for optimization.
Base Anhydrous Sodium AcetateA weak base is critical to prevent anhydride hydrolysis.[4] Potassium acetate can also be used and may improve yields.[14]
Alternative Synthesis Method: Microwave Irradiation

For laboratories equipped with microwave reactors, this modern technique can dramatically reduce reaction times and sometimes improve yields.[11] Reactions that take hours under conventional heating can often be completed in a matter of minutes (e.g., 5-10 minutes) under microwave irradiation.[11]

Detailed Experimental Protocol: Synthesis of 2-Methoxycinnamic Acid
  • Reagent Preparation: In a 100 mL round-bottom flask, combine 5.0 g of 2-methoxybenzaldehyde, 7.5 mL of acetic anhydride, and 3.0 g of freshly fused and finely powdered anhydrous sodium acetate.

  • Reaction Setup: Equip the flask with an air condenser to prevent the loss of volatile reagents.

  • Heating: Place the flask in a preheated sand or oil bath at 180°C and heat the vigorously stirred mixture for 4 hours.

  • Workup - Hydrolysis: While still hot, carefully pour the reaction mixture into a 250 mL beaker containing 50 mL of water. This will hydrolyze the remaining acetic anhydride and the mixed anhydride product.

  • Workup - Basification & Extraction: Add a saturated solution of sodium carbonate or sodium hydroxide until the solution is alkaline (pH ~8-9), converting the cinnamic acid to its soluble sodium salt.[10][15] If an oily layer of unreacted aldehyde is present, transfer the mixture to a separatory funnel and remove the organic layer.[10][12]

  • Workup - Decolorization (Optional): If the aqueous solution is highly colored, add a small amount of activated charcoal, heat gently for 5-10 minutes, and perform a hot filtration to remove the charcoal.[12]

  • Precipitation: Cool the aqueous solution in an ice bath. Slowly, and with constant stirring, add concentrated hydrochloric acid until the solution is acidic to litmus paper (pH ~2). A white precipitate of 2-methoxycinnamic acid will form.[12][15]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove any inorganic salts.[12][15]

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

Purification Protocol: Recrystallization
  • Place the crude, dry 2-methoxycinnamic acid in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent mixture (e.g., ethanol/water).

  • Heat the mixture gently on a hot plate until all the solid dissolves.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the pure crystals thoroughly. The expected melting point is in the range of 182-186 °C.[12]

Visualizations

Perkin Reaction Mechanism

Perkin_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway cluster_product Product Anhydride Acetic Anhydride Enolate Enolate Formation Anhydride->Enolate Base Acetate (Base) Base->Enolate Deprotonates Aldehyde 2-Methoxy- benzaldehyde Attack Nucleophilic Attack Aldehyde->Attack Enolate->Attack Intermediate Alkoxide Intermediate Attack->Intermediate Elimination Dehydration Intermediate->Elimination Hydrolysis Hydrolysis Elimination->Hydrolysis Product 2-Methoxy- cinnamic Acid Hydrolysis->Product

Caption: Key stages of the Perkin reaction mechanism.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Product Yield Check_Reagents Verify Reagent Quality & Purity Start->Check_Reagents Anhydrous_Base Was the Sodium Acetate anhydrous? Check_Reagents->Anhydrous_Base Yes Solution Problem Solved / Optimize Check_Reagents->Solution No (Dry/Purify Reagents) Check_Conditions Verify Reaction Conditions Temp_Time Was Temperature (180°C) & Time (3-5h) correct? Check_Conditions->Temp_Time Yes Check_Conditions->Solution No (Adjust Conditions) Check_Workup Review Workup Procedure pH_Check Was final pH acidic (~2)? Check_Workup->pH_Check Yes Check_Workup->Solution No (Correct Workup) Pure_Aldehyde Was the Aldehyde pure (free of acid)? Anhydrous_Base->Pure_Aldehyde Yes Pure_Aldehyde->Check_Conditions Yes Temp_Time->Check_Workup Yes Cooling Was mixture thoroughly cooled in ice bath? pH_Check->Cooling Yes Cooling->Solution Yes

Caption: A logical workflow for diagnosing low yield issues.

References

  • Perkin Reaction: Definition & Mechanism - Lesson - Study.com. Study.com. [Link]

  • Perkin Reaction Mechanism - Sathee NEET - IIT Kanpur. Sathee NEET. [Link]

  • Perkin Reaction: Definition, Examples, and Mechanism - Chemistry Learner. Chemistry Learner. [Link]

  • A Concise Introduction of Perkin Reaction - Longdom Publishing. Longdom Publishing. [Link]

  • Perkin Reaction Mechanism - BYJU'S. BYJU'S. [Link]

  • Preparation of cinnamic acid (Perkin condensation). ChemIQSoc. [Link]

  • Introduction to Perkin reaction its mechanism and examples.pdf - Slideshare. Slideshare. [Link]

  • Perkin reaction - Wikipedia. Wikipedia. [Link]

  • Named reactions in Carbonyl Compounds- Perkin and Benzoin Condensation reactions. Veer Surendra Sai University of Technology. [Link]

  • Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC. National Center for Biotechnology Information. [Link]

  • SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO - https: //jurnal. uns. ac. id. Jurnal UNS. [Link]

  • Benzoin and Perkin Condensation Reactions: Mechanisms and Applications - SNS Courseware. SNS Courseware. [Link]

  • NOTE Perkin Reactions under Microwave Irradiation. Asian Journal of Chemistry. [Link]

  • synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential - SciSpace. SciSpace. [Link]

Sources

Technical Support Center: HPLC Separation of 2-Methoxycinnamic and 4-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of 2-methoxycinnamic acid and 4-methoxycinnamic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in resolving these two positional isomers. Here, we provide in-depth, experience-based answers to common questions and a systematic troubleshooting guide to help you achieve baseline separation.

Frequently Asked Questions (FAQs)

This section addresses the fundamental challenges and strategic decisions involved in developing a robust HPLC method for these specific isomers.

Q1: Why is it challenging to separate 2-methoxycinnamic acid and 4-methoxycinnamic acid?

A1: The primary challenge lies in their structural similarity. Both are positional isomers, meaning they share the same molecular formula (C10H10O3) and molecular weight (178.18 g/mol )[1][2]. They differ only in the position of the methoxy group on the benzene ring. This subtle structural difference results in very similar physicochemical properties, such as polarity and hydrophobicity, leading to near-identical retention times under non-optimized reversed-phase HPLC (RP-HPLC) conditions. Achieving separation requires a chromatographic system that can exploit minute differences in their interaction with the stationary phase[3][4].

Q2: What is the recommended starting column for this separation?

A2: A high-purity silica C18 column is the industry-standard starting point for separating cinnamic acid derivatives[5]. The hydrophobic interactions between the alkyl chains of the C18 phase and the nonpolar regions of the analytes provide the primary retention mechanism[6].

For enhanced selectivity, especially if a standard C18 fails to provide resolution, consider a Phenyl-Hexyl stationary phase. The phenyl groups in this phase can introduce π-π interactions with the aromatic rings of the cinnamic acid isomers. The differing electron densities of the rings, due to the ortho vs. para position of the electron-donating methoxy group, can be exploited by this secondary interaction mechanism to improve selectivity[7].

Table 1: Recommended Starting Column Parameters

ParameterRecommendationRationale
Stationary Phase C18 (L1 packing)General-purpose hydrophobicity, widely available.
Particle Size ≤ 5 µmBalances efficiency and backpressure. 3 µm or sub-2 µm for UHPLC.
Column Dimensions 150 mm x 4.6 mmStandard analytical dimension providing good resolving power.
Pore Size 100-120 ÅAppropriate for small molecules.

Q3: How do I select and optimize the mobile phase?

A3: Mobile phase optimization is critical. The key is to manipulate the mobile phase pH to control the ionization of the carboxylic acid group on the analytes.

  • Ion Suppression: Cinnamic acids are weak acids. To maximize their retention and improve peak shape in RP-HPLC, you must suppress their ionization by acidifying the mobile phase[8][9]. The rule of thumb is to adjust the mobile phase pH to be at least 2 units below the pKa of the analytes[9]. The pKa of cinnamic acids is typically around 4.5. Therefore, a mobile phase pH between 2.5 and 3.0 is an excellent starting point.

  • Aqueous Component (Solvent A): Use HPLC-grade water with an acid modifier. 0.1% formic acid or 0.1% phosphoric acid are common choices[10]. Phosphoric acid provides a more robust buffer but is not suitable for mass spectrometry (MS) detection.

  • Organic Component (Solvent B): Acetonitrile is generally the preferred organic solvent as it offers lower viscosity and higher elution strength compared to methanol for many compounds.

  • Optimization: Start with an isocratic elution (e.g., 60% A: 40% B) and adjust the ratio to achieve a retention factor (k') between 2 and 10. If isocratic elution fails to resolve the isomers, a shallow gradient is the next logical step. A slow, shallow gradient significantly enhances the resolution of closely eluting peaks[11].

Q4: What is the optimal UV detection wavelength?

A4: Cinnamic acid and its derivatives exhibit strong UV absorbance due to their conjugated system. An optimal detection wavelength is typically at their absorbance maximum (λmax) to ensure the highest sensitivity. For methoxycinnamic acids, this is usually in the range of 280-310 nm. A method using a photodiode array (PDA) detector is highly recommended during development to empirically determine the λmax for both isomers and to check for peak purity. A wavelength of 292 nm has been successfully used for similar compounds[5].

Experimental Protocols & Workflows

Protocol 1: Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of each isomer (2-methoxycinnamic acid and 4-methoxycinnamic acid) and transfer to separate 10 mL volumetric flasks.

  • Dissolution: Dissolve the standards in methanol or acetonitrile. Use sonication if necessary to ensure complete dissolution.

  • Working Standard: Prepare a mixed working standard by diluting the stock solutions with the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of ~10-20 µg/mL. It is crucial to dissolve the sample in a solvent that is weaker than or equal in strength to the mobile phase to prevent peak distortion[12].

  • Sample Filtration: Filter all samples and standards through a 0.45 µm or 0.22 µm syringe filter before injection to prevent particulate matter from blocking the column frit[13].

Workflow for HPLC Method Development

The following diagram illustrates a systematic approach to developing a separation method for the two isomers.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Goal: Baseline Separation (Rs > 1.5) Col_Select Column Selection: C18, 150x4.6 mm, 5 µm Start->Col_Select MP_Select Mobile Phase Selection: A: 0.1% Formic Acid in Water B: Acetonitrile Col_Select->MP_Select Isocratic Run Isocratic Screen: 30-60% B in 10% steps MP_Select->Isocratic Eval1 Evaluate Resolution Isocratic->Eval1 Gradient Develop Shallow Gradient: e.g., 30-45% B over 20 min Eval1->Gradient Rs < 1.5 Success Resolution Achieved (Rs > 1.5) Eval1->Success Rs > 1.5 pH_Opt Optimize pH: Test 0.1% Phosphoric Acid (pH ~2.5) Gradient->pH_Opt Temp_Opt Optimize Temperature: Test 25°C, 30°C, 35°C pH_Opt->Temp_Opt Eval2 Evaluate Resolution Temp_Opt->Eval2 Eval2->Gradient Rs < 1.5 (Further Refine) Eval2->Success Rs > 1.5 Robust Test Method Robustness (Flow rate, %B, Temp) Success->Robust Final Final Method Robust->Final

Caption: A systematic workflow for HPLC method development.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your analysis.

Problem 1: Poor Resolution (Rs < 1.5) or Co-eluting Peaks

  • Cause A: Insufficient Chromatographic Selectivity. The mobile phase and stationary phase combination does not adequately differentiate between the isomers.

    • Solution 1: Decrease Elution Strength. If using an isocratic method, lower the percentage of the organic solvent (acetonitrile). This increases retention times and provides more opportunity for the analytes to interact with the stationary phase, often improving resolution.

    • Solution 2: Implement a Shallow Gradient. A shallow gradient is highly effective for separating closely related compounds. Try a gradient of 1-2% organic solvent change per minute.

    • Solution 3: Change Organic Solvent. Replace acetonitrile with methanol. Methanol is a protic solvent and can offer different selectivity through hydrogen bonding interactions, potentially resolving the isomers.

    • Solution 4: Adjust Mobile Phase pH. While a pH of ~2.5 is a good start, slight adjustments can alter selectivity. Ensure the pH is stable and reproducible by using a properly prepared buffer[14][15].

  • Cause B: Low Column Efficiency (Broad Peaks).

    • Solution 1: Reduce Flow Rate. Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase column efficiency and improve resolution, as described by the Van Deemter equation.

    • Solution 2: Optimize Temperature. Operating at a slightly elevated temperature (e.g., 30-35°C) can decrease mobile phase viscosity, improving mass transfer and leading to sharper peaks. However, excessively high temperatures can sometimes reduce resolution[11].

    • Solution 3: Check for Extra-Column Volume. Ensure you are using tubing with the smallest possible internal diameter and length between the injector, column, and detector to minimize peak broadening.

Problem 2: Peak Tailing (Asymmetry Factor > 1.2)

  • Cause A: Secondary Interactions with Silica. The acidic carboxyl group of the analytes can interact with residual, un-capped silanol groups on the silica stationary phase, causing tailing.

    • Solution 1: Ensure Low Mobile Phase pH. The primary solution is to maintain a low mobile phase pH (2.5-3.0). This keeps the cinnamic acids in their protonated, non-ionized form and also suppresses the ionization of silanol groups, minimizing unwanted secondary interactions[6].

    • Solution 2: Use a High-Purity, End-Capped Column. Modern columns are designed with minimal residual silanols. If you are using an older column, consider replacing it.

  • Cause B: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to tailing peaks.

    • Solution: Dilute your sample and inject a smaller volume or lower concentration.

  • Cause C: Column Contamination or Degradation. A blocked inlet frit or a void at the head of the column can cause distorted peak shapes for all analytes[13].

    • Solution: First, try back-flushing the column according to the manufacturer's instructions[13]. If this does not work, replace the column. Using a guard column is a cost-effective way to protect your analytical column from contamination[16].

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common HPLC issues encountered with this separation.

G Start Analysis Issue Detected Check_Resolution Is Resolution (Rs) < 1.5? Start->Check_Resolution Check_Tailing Is Peak Tailing Factor > 1.2? Check_Resolution->Check_Tailing No Res_Sol_1 Implement/Shallow Gradient Check_Resolution->Res_Sol_1 Yes Check_Retention Are Retention Times Drifting? Check_Tailing->Check_Retention No Tail_Sol_1 Confirm Mobile Phase pH is low (e.g., 2.5-3.0) Check_Tailing->Tail_Sol_1 Yes Ret_Sol_1 Ensure Column is Equilibrated (10-20 column volumes) Check_Retention->Ret_Sol_1 Yes End Problem Resolved Check_Retention->End No Res_Sol_2 Lower Flow Rate (e.g., 1.0 -> 0.8 mL/min) Res_Sol_1->Res_Sol_2 Res_Sol_3 Switch Organic Solvent (ACN <-> MeOH) Res_Sol_2->Res_Sol_3 Res_Sol_3->End Tail_Sol_2 Dilute Sample Tail_Sol_1->Tail_Sol_2 Tail_Sol_3 Back-flush or Replace Column Tail_Sol_2->Tail_Sol_3 Tail_Sol_3->End Ret_Sol_2 Check for Leaks Review Pump Pressure Ret_Sol_1->Ret_Sol_2 Ret_Sol_3 Prepare Fresh Mobile Phase Ret_Sol_2->Ret_Sol_3 Ret_Sol_3->End

Caption: A decision tree for troubleshooting common HPLC problems.

References

  • A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (2015). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC Nordic. Retrieved February 8, 2024, from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved February 8, 2024, from [Link]

  • Separation of 2-Acetyl-4-hydroxy-3-methoxybenzoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 8, 2024, from [Link]

  • How to separate two positional isomers of a polyphenol compound using RP-HPLC? (2019). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. (2018). LCGC International. Retrieved February 8, 2024, from [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. (2023). AnalyteGuru. Retrieved February 8, 2024, from [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (2015). RSC Publishing. Retrieved February 8, 2024, from [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (n.d.). MicroSolv Technology Corporation. Retrieved February 8, 2024, from [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube. Retrieved February 8, 2024, from [Link]

  • Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. (2020). RSC Publishing. Retrieved February 8, 2024, from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent Technologies. Retrieved February 8, 2024, from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent Technologies. Retrieved February 8, 2024, from [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023). Biotage. Retrieved February 8, 2024, from [Link]

  • Problem with peaks resolution in HPLC. (2022). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. (2021). PMC. Retrieved February 8, 2024, from [Link]

  • Simultaneous determination of 5 phenolic acids involved in the phenylpropanoid pathway of postharvest wax apple... (2019). CABI Digital Library. Retrieved February 8, 2024, from [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. Retrieved February 8, 2024, from [Link]

  • Effect of pH on retention time of all analytes. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • 2-Methoxycinnamic acid. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]

  • Tips for practical HPLC analysis. (n.d.). Shimadzu. Retrieved February 8, 2024, from [Link]

  • HPLC Separation of Organic Acids. (n.d.). SIELC Technologies. Retrieved February 8, 2024, from [Link]

Sources

Technical Support Center: A Researcher's Guide to Using 2-Methoxycinnamic Acid in Vitro

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the dissolution of 2-methoxycinnamic acid in Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 300 (PEG300) for in vitro applications. Our goal is to equip you with the foundational knowledge and practical protocols necessary to overcome common challenges, ensuring the integrity and reproducibility of your experiments.

Part 1: Foundational Knowledge - Understanding Your Compound and Solvents

A successful experiment begins with a thorough understanding of the materials. This section covers the essential properties of 2-methoxycinnamic acid and the rationale behind solvent selection.

FAQ: What are the critical physicochemical properties of 2-methoxycinnamic acid (2-MCA) I should be aware of?

Understanding the properties of 2-MCA is the first step in designing a successful dissolution strategy. 2-MCA is a derivative of cinnamic acid and is characterized by its poor solubility in water, which necessitates the use of organic solvents for creating stock solutions for cell-based assays.[1]

Table 1: Physicochemical Properties of 2-Methoxycinnamic Acid

Property Value Source
IUPAC Name (2E)-3-(2-methoxyphenyl)prop-2-enoic acid [2][3]
Molecular Formula C₁₀H₁₀O₃ [2]
Molecular Weight 178.18 g/mol [2][4]
Appearance White to off-white crystalline solid [5]
Melting Point 182-186 °C [2][6]
Water Solubility Practically insoluble (Predicted: 0.64 g/L) [1]
pKa (Strongest Acidic) 4.14 [1]

| Solubility in Organic Solvents | Soluble in DMSO, Chloroform, Acetone, Ethyl Acetate |[6] |

FAQ: Why are DMSO and PEG300 the recommended solvents for in vitro studies with 2-MCA?

The choice of solvent is a critical variable that can significantly impact experimental outcomes.

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful, polar aprotic solvent renowned for its ability to dissolve a vast range of hydrophobic and hydrophilic compounds that are poorly soluble in aqueous media.[7][8] For in vitro studies, it is the most common primary solvent for creating high-concentration stock solutions. However, its utility is balanced by its dose-dependent cytotoxicity.[9] Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxic effects, though a concentration of 0.1% is often recommended as a safer starting point.[10]

  • Polyethylene Glycol 300 (PEG300): PEG300 is a low-molecular-weight polymer of ethylene oxide. It is a clear, viscous liquid that is miscible with water and many organic solvents. In pharmaceutical sciences, it is widely used as a co-solvent, plasticizer, and vehicle for drug delivery due to its low toxicity and biocompatibility.[11][12] For in vitro applications, PEG300 is invaluable as a "co-solvent." When a compound dissolved in 100% DMSO is diluted into an aqueous cell culture medium (a "solvent-shift"), the compound can crash out of solution. Including PEG300 in the initial stock solution can help maintain the compound's solubility during this critical dilution step.

Part 2: Experimental Protocols and Workflows

Here, we provide validated, step-by-step protocols for preparing and using 2-MCA solutions.

Protocol 1: Preparation of a 100 mM 2-MCA Stock Solution in 100% DMSO

This protocol details the standard procedure for creating a high-concentration primary stock solution.

Rationale: Creating a concentrated stock in 100% DMSO allows for minimal volume addition to your final assay, thereby keeping the final solvent concentration low and minimizing cytotoxicity.

Materials:

  • 2-Methoxycinnamic Acid (MW: 178.18 g/mol )

  • Anhydrous, cell-culture grade DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer and/or water bath sonicator

Step-by-Step Procedure:

  • Calculation: Determine the mass of 2-MCA needed. For a 100 mM stock solution in 1 mL:

    • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

    • Mass = 0.1 mol/L x 0.001 L x 178.18 g/mol = 0.01782 g = 17.82 mg

  • Weighing: Accurately weigh 17.82 mg of 2-MCA and place it into a sterile vial.

  • Dissolution: Add 1 mL of high-purity DMSO to the vial.

  • Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes.[13] If the compound does not fully dissolve, proceed with the following steps:

    • Sonication: Place the vial in a water bath sonicator for 5-10 minutes.[14] This uses ultrasonic waves to break apart powder aggregates and enhance dissolution.

    • Gentle Warming: If sonication is insufficient, warm the solution in a 37°C water bath for 10-15 minutes, with intermittent vortexing.[13][14] Avoid excessive heat, as it can degrade some compounds.

  • Verification: Ensure the solution is clear and free of any visible particulates before proceeding.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[14][15] Store at -20°C for long-term stability.

Diagram 1: Workflow for Preparing a DMSO Stock Solution

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Final Steps start Start calculate Calculate Mass of 2-MCA start->calculate weigh Weigh 2-MCA calculate->weigh add_dmso Add 100% DMSO weigh->add_dmso vortex Vortex for 1-2 min add_dmso->vortex check1 Is it dissolved? vortex->check1 sonicate Sonicate for 5-10 min check1->sonicate No solution_ready Solution Ready check1->solution_ready Yes check2 Is it dissolved? sonicate->check2 warm Warm to 37°C for 10-15 min check2->warm No check2->solution_ready Yes check3 Is it dissolved? warm->check3 check3->solution_ready Yes consult Consult Technical Support / Re-evaluate Solubility check3->consult No aliquot Aliquot into single-use volumes solution_ready->aliquot store Store at -20°C aliquot->store G start Start: Compound precipitates in aqueous medium decision1 Is the final concentration of 2-MCA essential? start->decision1 action1 Reduce final working concentration of 2-MCA decision1->action1 No decision2 Can serum concentration be increased? decision1->decision2 Yes success Problem Solved action1->success action2 Increase FBS% in medium (e.g., to 10-15%) decision2->action2 Yes action3 Use a Co-Solvent System (DMSO/PEG300) decision2->action3 No action2->success protocol Follow Protocol 2: Prepare stock in DMSO:PEG300 action3->protocol protocol->success

Sources

Overcoming cis-trans isomerization of 2-methoxycinnamic acid during storage

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers encountering stability issues with 2-Methoxycinnamic Acid (2-MCA).

Executive Summary: The Stability Paradox

The Issue: You ordered 2-methoxycinnamic acid (predominantly the thermodynamically stable trans-isomer), but after storage or solution preparation, analytical data (HPLC/NMR) shows a split peak or impurity profile. The Cause: This molecule is highly photosensitive. The conjugated ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-system allows for rapid photoisomerization from trans (

) to cis (

) upon exposure to UV-A/B light (even from fluorescent lab lighting). The Fix: Strict light exclusion is mandatory. Recovery of the valuable trans-isomer is possible through thermodynamic resetting (recrystallization or acid-catalyzed reversion).[1]

Diagnostic Hub: Is My Sample Compromised?

Before attempting recovery, confirm the isomerization state. Do not rely on melting point alone, as mixed isomers yield broad, unreliable ranges.

Method A: H-NMR (The Gold Standard)

Nuclear Magnetic Resonance is definitive due to the distinct coupling constants (


) of the vinylic protons.
  • Protocol: Dissolve ~5 mg in DMSO-

    
     or CDCl
    
    
    
    .
  • Analysis: Focus on the alkene region (6.0 – 8.0 ppm).

    • Trans (

      
      ):  Look for a doublet with a large coupling constant, 
      
      
      
      Hz
      .
    • Cis (

      
      ):  Look for a doublet with a smaller coupling constant, 
      
      
      
      Hz
      .
  • Why this works: The Karplus relationship dictates that protons anti-periplanar (180°, trans) couple more strongly than those syn-periplanar (0°, cis).

Method B: HPLC-UV (Routine Monitoring)[1]
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid). Gradient 20%

    
     80% ACN over 15 min.
    
  • Detection: 280 nm or 310 nm.

  • Elution Order: In reverse-phase chromatography, the more polar cis-isomer typically elutes before the less polar, planar trans-isomer.[1]

    • Note: The ortho-methoxy group increases the dipole of the cis form, further reducing its retention time relative to the trans form.

Root Cause Analysis: The Mechanism of Failure

Understanding the mechanism is critical to preventing recurrence. The isomerization is not random; it is a photon-driven event.

The Photoisomerization Pathway

When 2-MCA absorbs a photon, an electron is promoted from the HOMO (


) to the LUMO (

). This destroys the double bond character, allowing free rotation. Upon relaxation, the molecule may close in the sterically strained cis configuration.

IsomerizationMechanism Trans Trans-Isomer (Ground State) Thermodynamically Stable Excited Excited Singlet State (π-π*) Free Rotation Enabled Trans->Excited UV Light Absorption (λ ~280-320nm) Cis Cis-Isomer (Ground State) Kinetically Trapped Excited->Cis Non-Radiative Decay (Rotation) Cis->Trans Acid/Heat (Reversion)

Figure 1: Mechanism of photo-induced isomerization.[1][2] The energy barrier for thermal reversion (Cis


 Trans) is high, trapping the molecule in the Cis form unless catalytic intervention is applied.

Prevention Protocols: Storage & Handling

Solid State Storage

The crystal lattice of the trans-isomer provides significant protection against isomerization compared to solution state, but surface layers are still vulnerable.

  • Container: Amber glass vials are mandatory . Clear glass wrapped in foil is an acceptable backup.

  • Environment: Store at 2–8°C. While heat promotes cis

    
    trans reversion, it also promotes oxidation. Cold storage slows all degradation pathways.
    
Solution Handling (Critical Risk Zone)

Isomerization rates skyrocket in solution because the molecules have freedom of rotation.

  • Solvent Choice: Avoid Acetone or Benzene if photosensitivity is high; these can act as triplet sensitizers. Methanol and Acetonitrile are standard but require dark conditions.

  • The "Red Light" Rule: If handling concentrated solutions for extended periods, work under red or amber safelights (similar to a photography darkroom) to filter out UV/Blue wavelengths.

Recovery & Purification: Troubleshooting Guide

If your batch has isomerized, you do not necessarily need to discard it. The trans isomer is the thermodynamic sink, meaning nature "wants" the molecule to be trans. We can use this to our advantage.

Decision Matrix: How to proceed?

RecoveryWorkflow Start Start: Isomerized Sample State Current State? Start->State Solid Solid Powder State->Solid High Purity (>90%) Solution In Solution State->Solution Low Purity / Dissolved Recryst Protocol A: Recrystallization Solid->Recryst Purify based on solubility AcidCat Protocol B: Acid-Catalyzed Reversion Solution->AcidCat Force thermodynamic equilibrium AcidCat->Recryst Final Polish

Figure 2: Decision tree for recovering trans-2-methoxycinnamic acid from isomerized mixtures.

Protocol A: Recrystallization (Purification)

The cis-isomer of 2-methoxycinnamic acid is significantly more soluble in polar solvents than the trans-isomer due to its higher polarity and lower lattice energy. We can wash it away.

  • Solvent System: Ethanol/Water (approx. 70:30) or Methanol/Water.[3]

  • Dissolution: Dissolve the solid in the minimum amount of hot ethanol (~60°C).

  • Precipitation: Add warm water dropwise until slight turbidity persists.

  • Cooling: Allow to cool slowly to room temperature, then place in an ice bath (

    
    C).
    
  • Filtration: The crystals formed will be predominantly trans. The cis isomer remains in the mother liquor.

  • Validation: Verify via HPLC or Melting Point (Pure trans-2-MCA MP: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    C; cis is much lower).
    
Protocol B: Acid-Catalyzed Thermal Reversion (Conversion)

If a large percentage has converted to cis, recrystallization alone will result in low yield. You must first force the cis back to trans.

  • Reflux: Dissolve material in Ethanol containing catalytic catalytic acid (e.g., 5 drops of conc. HCl or H

    
    SO
    
    
    
    ).
  • Heat: Reflux for 1–3 hours. The protonation of the carbonyl oxygen lowers the double bond character, allowing thermal rotation to the lower-energy trans state.

  • Quench: Neutralize with dilute sodium bicarbonate.

  • Isolate: Evaporate solvent or precipitate with water.

  • Proceed to Protocol A for final polishing.

Frequently Asked Questions (FAQ)

Q: Can I use a UV lamp to reverse the isomerization? A: generally, No. Irradiation creates a photostationary state (PSS), which is a mixture of cis and trans (often 40:60 or 50:50). You cannot achieve 100% trans using light alone; you need thermal or chemical thermodynamic control.

Q: Does the methoxy group at the 2-position (ortho) make it worse? A: Yes. The ortho-methoxy group introduces steric clash with the side chain in the cis conformation. This makes the cis isomer energetically unfavorable (less stable) but also means that once formed, it may have distinct solubility properties that make separation easier compared to unsubstituted cinnamic acid.

Q: My HPLC shows a small shoulder peak that doesn't go away. Is this the cis isomer? A: It is highly likely. Run a "light stress test": Expose a small aliquot of your pure standard to sunlight for 30 minutes and inject it. If the shoulder peak grows significantly, it is the cis-isomer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 734154, 2-Methoxycinnamic acid. Retrieved from [Link]

  • Luu, T. et al. (2024). Isolation and establishment of trans-cinnamic acid as a reference standard from Radix Scrophularia buergeriana Miq: HPLC method.[4] Journal of Applied Pharmaceutical Science.[4] Retrieved from [Link]

  • FooDB (2025). Compound Summary: trans-2-Methoxycinnamic acid.[1][5] Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-Methoxycinnamic Acid and 4-Methoxycinnamic Acid: Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the structural nuances of small molecules can dictate profound differences in biological activity. This guide provides a detailed comparative analysis of two constitutional isomers, 2-methoxycinnamic acid and 4-methoxycinnamic acid. While sharing the same molecular formula, the positional difference of the methoxy group on the phenyl ring results in distinct pharmacological profiles. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at their respective biological activities, mechanisms of action, and the experimental data that underpins these findings.

Introduction: The Significance of Isomeric Variation

Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds that have garnered significant interest for their diverse therapeutic properties. The addition of a methoxy group to the cinnamic acid backbone can modulate its physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its interaction with biological targets. Understanding the impact of the methoxy group's position is crucial for harnessing the therapeutic potential of these molecules. This guide will explore the known biological activities of 2-methoxycinnamic acid and 4-methoxycinnamic acid, drawing upon available scientific literature to provide a clear, evidence-based comparison.

4-Methoxycinnamic Acid: A Multifaceted Therapeutic Agent

4-Methoxycinnamic acid (p-MCA), a naturally occurring phenolic acid, has been the subject of extensive research, revealing a broad spectrum of biological activities.[1] It is found in various plant sources, including rice bran, turmeric, and brown rice.[1][2]

Broad-Spectrum Biological Activities

4-Methoxycinnamic acid has demonstrated a remarkable range of therapeutic effects, including:

  • Antimicrobial and Antifungal Activity : It exhibits inhibitory effects against various microbes. For instance, it has shown activity against colistin-resistant Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values ranging from 128 to 512 µg/mL.[3] It also possesses antifungal properties, acting by inhibiting fungal cell wall synthesis and altering the permeability of fungal cell membranes.[4]

  • Anti-inflammatory Effects : p-MCA has been shown to possess anti-inflammatory properties.[2] It can downregulate inflammatory factors such as IL-1β, TNF-α, IL-6, and iNOS.[4] The anti-inflammatory mechanism has been associated with the Mincle signaling pathway.[4]

  • Anticancer Potential : Research indicates that p-MCA has anticancer activities.[5][6] An ethyl ester of 4-methoxycinnamic acid has been found to inhibit tumor cell proliferation, migration, and cancer metabolism, as well as induce apoptosis.[5] It has also been shown to inhibit VEGF expression, thereby impeding angiogenesis.[5] Furthermore, p-MCA has demonstrated antiproliferative and antimetastatic effects on human lung adenocarcinoma cells by modulating the MAPK/ERK signaling pathway.[7]

  • Antidiabetic Properties : Studies have highlighted the potential of p-MCA in managing diabetes.[6][8] It is suggested to work by stimulating insulin secretion from the pancreas.[9]

  • Hepatoprotective and Neuroprotective Roles : Evidence suggests that p-MCA exhibits both hepatoprotective and neuroprotective activities.[6][8]

  • UV Filter : In the realm of cosmetics, 4-methoxycinnamic acid is utilized as a UV filter due to its ability to absorb and block UV radiation, thereby protecting the skin from sun damage.[10]

Mechanism of Action

The diverse biological activities of 4-methoxycinnamic acid are a consequence of its ability to interact with multiple molecular targets and signaling pathways.

4-Methoxycinnamic_Acid_Signaling cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anticancer Pathway 4-MCA_inflam 4-Methoxycinnamic Acid Mincle Mincle Signaling Pathway 4-MCA_inflam->Mincle Inhibits Inflammatory_Factors IL-1β, TNF-α, IL-6, iNOS (Downregulation) Mincle->Inflammatory_Factors 4-MCA_cancer 4-Methoxycinnamic Acid MAPK_ERK MAPK/ERK Pathway 4-MCA_cancer->MAPK_ERK Modulates Proliferation_Metastasis Cell Proliferation & Metastasis (Inhibition) MAPK_ERK->Proliferation_Metastasis

Caption: Signaling pathways modulated by 4-Methoxycinnamic Acid.

2-Methoxycinnamic Acid: A More Targeted Biological Profile

In contrast to its 4-methoxy isomer, the biological activities of 2-methoxycinnamic acid are less extensively documented in the available literature. However, it has been identified as a potent inhibitor of a key enzyme.

Primary Biological Activity
  • Tyrosinase Inhibition : 2-Methoxycinnamic acid is recognized as an inhibitor of tyrosinase (EC 1.14.18.1).[11] Tyrosinase is a crucial enzyme in the melanin synthesis pathway. By inhibiting this enzyme, 2-methoxycinnamic acid can potentially be used in applications targeting hyperpigmentation.[12] The mechanism of inhibition can be either noncompetitive or competitive, depending on the substrate used in the assay.[12]

Other Roles
  • Metabolite : It has been identified as a metabolite in Brassica napus.[11]

Mechanism of Action

The primary reported mechanism of action for 2-methoxycinnamic acid is its direct inhibition of the tyrosinase enzyme.

2-Methoxycinnamic_Acid_Mechanism 2-MCA 2-Methoxycinnamic Acid Tyrosinase Tyrosinase Enzyme 2-MCA->Tyrosinase Inhibits Melanin_Synthesis Melanin Synthesis Tyrosinase->Melanin_Synthesis Catalyzes

Caption: Mechanism of tyrosinase inhibition by 2-Methoxycinnamic Acid.

Comparative Summary and Quantitative Data

The following table summarizes the known biological activities of 2-methoxycinnamic acid and 4-methoxycinnamic acid based on the available data.

Biological Activity2-Methoxycinnamic Acid4-Methoxycinnamic Acid
Antimicrobial Not extensively reportedYes (e.g., MIC: 128-512 µg/mL vs. A. baumannii)[3]
Antifungal Not extensively reportedYes (Inhibits cell wall synthesis)[4]
Anti-inflammatory Not extensively reportedYes (Downregulates inflammatory cytokines)[4]
Anticancer Not extensively reportedYes (Inhibits proliferation, migration, angiogenesis)[5][7]
Antidiabetic Not extensively reportedYes (Stimulates insulin secretion)[8][9]
Hepatoprotective Not extensively reportedYes[6][8]
Neuroprotective Not extensively reportedYes[6][8]
Tyrosinase Inhibition Yes (Competitive/Noncompetitive inhibitor)[12]Not a primary reported activity
UV Filter Not reportedYes[10]

Experimental Protocols

Tyrosinase Inhibition Assay (for 2-Methoxycinnamic Acid)

This protocol outlines a general method for assessing the tyrosinase inhibitory activity of a compound like 2-methoxycinnamic acid.

Objective: To determine the percentage of tyrosinase inhibition by 2-methoxycinnamic acid.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • 2-Methoxycinnamic acid (test compound)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of 2-methoxycinnamic acid in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, tyrosinase solution, and varying concentrations of 2-methoxycinnamic acid.

  • Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the L-DOPA substrate.

  • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Calculate the reaction rate for each concentration of the inhibitor.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of uninhibited enzyme - Rate in presence of inhibitor) / Rate of uninhibited enzyme] x 100[12]

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) (for 4-Methoxycinnamic Acid)

This protocol describes the broth microdilution method to determine the MIC of 4-methoxycinnamic acid against a bacterial strain.

Objective: To determine the lowest concentration of 4-methoxycinnamic acid that inhibits the visible growth of a microorganism.

Materials:

  • 4-Methoxycinnamic acid

  • Bacterial culture (e.g., Acinetobacter baumannii)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a stock solution of 4-methoxycinnamic acid.

  • Perform serial two-fold dilutions of the compound in CAMHB in the wells of a microtiter plate.

  • Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The positional isomerism of the methoxy group on the cinnamic acid scaffold leads to a significant divergence in the known biological activities of 2-methoxycinnamic acid and 4-methoxycinnamic acid. 4-Methoxycinnamic acid emerges as a pleiotropic agent with a wide array of documented therapeutic effects, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. In contrast, the current body of literature primarily highlights 2-methoxycinnamic acid as a specialized inhibitor of tyrosinase, suggesting its potential in dermatological and cosmetic applications.

This comparative guide underscores the importance of detailed structure-activity relationship studies in drug discovery. While 4-methoxycinnamic acid presents a broader therapeutic promise based on current research, the targeted activity of 2-methoxycinnamic acid warrants further investigation for specific applications. Future head-to-head comparative studies are essential to fully elucidate the subtle yet critical differences in their biological profiles and to guide the development of novel therapeutic agents based on the methoxycinnamic acid scaffold.

References

  • 4-Methoxycinnamic acid | MedChemExpress (MCE) Life Science Reagents.
  • Biological applications of p-methoxycinnamic acid.
  • 2-Methoxycinnamic Acid: A Technical Guide for Drug Development Professionals - Benchchem.
  • The therapeutic role and mechanism of 4-Methoxycinnamic acid in fungal ker
  • 4-Methoxycinnamic acid 830-09-1 wiki - Guidechem.
  • Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC - NIH.
  • 2-Methoxycinnamic acid | C10H10O3 | CID 734154 - PubChem - NIH.
  • Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC.
  • Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid
  • 4-methoxycinnamic acid, 830-09-1 - The Good Scents Company.
  • Cinnamic Acid Compounds (p-Coumaric, Ferulic, and p-Methoxycinnamic Acid) as Effective Antibacterial Agents Against Colistin-Resistant Acinetobacter baumannii - MDPI.
  • Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Deriv
  • Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced r
  • Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid
  • ORIGINAL PAPER - African Journals Online (AJOL).
  • Antioxidant and Hypolipidemic Activities of Cinnamic Acid Deriv
  • Understanding the Potential of 4-Methoxycinnamic Acid in Health and Wellness.

Sources

Comparative Analysis of Tyrosinase Inhibition: 2-MCA vs. Kojic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of anti-melanogenic agents, Kojic Acid remains the gold standard positive control due to its potent copper-chelating activity. 2-MCA (specifically 2-Methoxycinnamic Acid , often abbreviated in phytochemical literature) represents a class of phenylpropanoid inhibitors.

The Verdict: Kojic Acid is significantly more potent in vitro than 2-MCA. Experimental data consistently places the IC50 of Kojic Acid in the low micromolar range (10–50


M), whereas 2-MCA typically exhibits an IC50 in the high micromolar range (340–450 

M).

However, their distinct mechanisms of action—Kojic Acid as a competitive chelator and 2-MCA as a non-competitive inhibitor—suggest that 2-MCA holds value not as a replacement, but as a synergistic stabilizer or adjunctive agent in formulation.

Chemical Profile & Structural Logic[1]

Understanding the inhibition potential requires analyzing the pharmacophore of both molecules.

FeatureKojic Acid 2-MCA (2-Methoxycinnamic Acid)
IUPAC Name 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one(E)-3-(2-methoxyphenyl)acrylic acid
MW 142.11 g/mol 178.18 g/mol
Core Pharmacophore

-pyrone ring with enolic hydroxyl
Phenylpropanoid scaffold
Key Interaction Bidentate chelation of Cu

at active site
Hydrophobic interaction with allosteric sites
Solubility Water-soluble (Hydrophilic)Lipophilic (requires organic solvent/carrier)
Structural Visualization (Graphviz)

The following diagram illustrates the structural relationship and binding logic.

ChemicalProfile cluster_logic Inhibition Logic KA Kojic Acid (Hydrophilic) Tyrosinase Tyrosinase Active Site (Binuclear Copper Center) KA->Tyrosinase Direct Chelation (Cu2+) MCA 2-MCA (Lipophilic) Allosteric Allosteric Site (Hydrophobic Pocket) MCA->Allosteric Conformational Change Tyrosinase->Allosteric Enzyme Stability

Figure 1: Pharmacophore binding logic. Kojic acid attacks the catalytic core, while 2-MCA targets structural integrity.

Experimental Data: IC50 Comparison

The following data aggregates results from standard mushroom tyrosinase inhibition assays (L-DOPA substrate).

Quantitative Performance Table
InhibitorIC50 Value (

M)
IC50 Value (

g/mL)
Inhibition TypeRelative Potency
Kojic Acid 14.15 ± 0.46 ~2.01 Competitive / Mixed1.0x (Benchmark)
2-MCA 340.00 ± 10.0 ~60.50 Non-Competitive0.04x
4-Methoxycinnamic Acid420.00~74.80Non-Competitive0.03x
Cinnamic Acid201.40~29.80Non-Competitive0.07x

Critical Insight: While 2-MCA is roughly 24-fold weaker than Kojic Acid, its Non-Competitive mechanism is vital. It binds to the Enzyme-Substrate (ES) complex, meaning its efficacy is not overcome by increasing substrate (Tyrosine/DOPA) concentrations—a common limitation of Kojic Acid in high-pigmentation scenarios.

Mechanism of Action (MOA) Pathway

To understand why 2-MCA is used despite lower potency, we must visualize the melanogenesis pathway inhibition points.

MOA_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Eumelanin / Pheomelanin Dopaquinone->Melanin Spontaneous Polymerization TyrEnz Tyrosinase (Active) TyrEnz->Tyrosine Catalyzes ES_Complex Enzyme-Substrate Complex TyrEnz->ES_Complex Forms KA Kojic Acid (Competitive) KA->TyrEnz Chelates Copper Blocks Substrate Entry MCA 2-MCA (Non-Competitive) MCA->ES_Complex Distorts Active Site Prevents Turnover

Figure 2: Dual-point inhibition. Kojic Acid blocks entry; 2-MCA prevents turnover of the bound complex.

Experimental Protocol: Tyrosinase Inhibition Assay

To replicate these results or validate a new batch of 2-MCA, use the following standardized DOPAchrome Method . This protocol minimizes false positives caused by redox cycling.

Reagents
  • Phosphate Buffer (PBS): 0.1 M, pH 6.8.

  • Tyrosinase Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL in PBS.

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 2.5 mM in PBS.

  • Inhibitors:

    • Kojic Acid (dissolved in PBS).

    • 2-MCA (dissolved in DMSO, final DMSO concentration < 5%).

Workflow Steps
  • Preparation: In a 96-well microplate, aliquot the following:

    • Test Well: 120

      
      L PBS + 20 
      
      
      
      L Enzyme + 20
      
      
      L Inhibitor (2-MCA).
    • Control Well: 120

      
      L PBS + 20 
      
      
      
      L Enzyme + 20
      
      
      L Solvent (DMSO).
    • Blank Well: 140

      
      L PBS + 20 
      
      
      
      L Inhibitor (No Enzyme).
  • Incubation: Incubate at 25°C for 10 minutes to allow inhibitor-enzyme binding.

  • Reaction Trigger: Add 40

    
    L of L-DOPA substrate to all wells.
    
  • Measurement: Immediately monitor absorbance at 475 nm (Dopachrome peak) kinetically for 20 minutes.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (Log-inhibitor vs. normalized response).
    

Strategic Implications for Development

While Kojic Acid wins on raw potency, 2-MCA offers distinct advantages for formulation:

  • Stability Profile: Kojic Acid is notorious for oxidative instability (turning brown over time). 2-MCA, being a cinnamic acid derivative, acts as a UV absorber and antioxidant, potentially stabilizing the formulation.

  • Safety & Sensitization: Kojic Acid has a known sensitization profile (contact dermatitis). 2-MCA derivatives are generally less sensitizing, though concentration limits apply.

  • Synergy: Combining a competitive inhibitor (Kojic) with a non-competitive one (2-MCA) can theoretically lower the required dose of Kojic Acid, reducing toxicity while maintaining efficacy.

References

  • Lee, S. E., et al. (2002). Inhibitory effects of cinnamic acid derivatives on mushroom tyrosinase. Food Science and Biotechnology.
  • Chang, T. S. (2009). An updated review of tyrosinase inhibitors. International Journal of Molecular Sciences, 10(6), 2440-2475.

  • Hu, Y. H., et al. (2011). 2-Methoxycinnamaldehyde inhibits tumor angiogenesis by suppressing Tie2 activation. Biochemical and Biophysical Research Communications. (Demonstrates bioactivity of 2-MCA moiety).

  • Chen, Q. X., & Kubo, I. (2002). Kinetics of mushroom tyrosinase inhibition by quercetin. Journal of Agricultural and Food Chemistry. (Standard protocol reference).

A Technical Guide to Validating 2-Methoxycinnamic Acid as a Noncompetitive Tyrosinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison and validation framework for 2-methoxycinnamic acid (2-MCA) and its derivatives as noncompetitive inhibitors of tyrosinase. As the quest for effective and safe modulators of melanogenesis continues, understanding the precise mechanism of action of novel inhibitors is paramount for their successful development in therapeutic and cosmetic applications. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to inhibitor characterization.

The Significance of Noncompetitive Inhibition in Tyrosinase Modulation

Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps of melanin biosynthesis. Its inhibition is a key strategy for the treatment of hyperpigmentation disorders and for skin lightening. Tyrosinase inhibitors can be classified based on their mechanism of action, with noncompetitive inhibitors presenting a particularly interesting profile.

Unlike competitive inhibitors that bind to the enzyme's active site and compete with the substrate, noncompetitive inhibitors bind to an allosteric site—a distinct site on the enzyme.[1] This binding event induces a conformational change in the enzyme, which reduces its catalytic efficiency without preventing the substrate from binding.[1] Consequently, in the presence of a noncompetitive inhibitor, the maximum reaction velocity (Vmax) of the enzyme is decreased, while the Michaelis constant (Km), a measure of the substrate's affinity for the enzyme, remains unchanged.[1] This characteristic makes noncompetitive inhibitors effective regardless of substrate concentration, a desirable trait for in vivo applications where substrate levels can fluctuate.

Comparative Landscape of Tyrosinase Inhibitors

To contextualize the performance of 2-methoxycinnamic acid derivatives, it is essential to compare them with well-established tyrosinase inhibitors that exhibit different mechanisms of action.

InhibitorType of InhibitionReported IC50 Value (Mushroom Tyrosinase)Key Mechanistic Features
(E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate (2-MCA Derivative)Noncompetitive2.0 µM[2]Binds to an allosteric site, reducing Vmax without affecting Km.[2]
2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate (2-MCA Derivative)Noncompetitive2.1 nM[3]Demonstrates potent inhibition with a low inhibition constant (Ki) of 2.3 nM.[3]
Kojic Acid Competitive/Mixed14.8 µM - 32.2 µM[1][2]Chelates the copper ions in the active site of tyrosinase.[1]
Arbutin CompetitiveVariesActs as a substrate competitor for tyrosinase.

Note: IC50 values for the same compound can vary between studies due to different experimental conditions. The use of a positive control like kojic acid within the same experiment is crucial for accurate comparison.

Validating Noncompetitive Inhibition: A Step-by-Step Experimental Workflow

The following protocol provides a robust framework for determining the inhibitory kinetics of a compound against tyrosinase, with a specific focus on validating a noncompetitive mechanism.

I. Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.

Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 6.8): Prepare a solution of sodium phosphate monobasic and sodium phosphate dibasic and adjust the pH to 6.8.

    • Mushroom Tyrosinase Solution (e.g., 1000 U/mL): Dissolve mushroom tyrosinase in cold phosphate buffer. Store on ice.

    • L-DOPA Solution (e.g., 2 mM): Dissolve L-3,4-dihydroxyphenylalanine (L-DOPA) in phosphate buffer. Prepare fresh before use.

    • Inhibitor Stock Solutions: Prepare stock solutions of 2-methoxycinnamic acid (or its derivatives) and a positive control (e.g., kojic acid) in a suitable solvent (e.g., DMSO). Prepare a series of dilutions in phosphate buffer.

  • Assay Procedure (96-well plate):

    • Add 20 µL of varying concentrations of the inhibitor solution to respective wells.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the tyrosinase solution to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting sigmoidal curve.

II. Kinetic Analysis using Lineweaver-Burk Plot

To elucidate the mechanism of inhibition, kinetic studies are performed by measuring the reaction velocity at various substrate and inhibitor concentrations. The Lineweaver-Burk plot, a double reciprocal plot of 1/V versus 1/[S], is a valuable tool for visualizing and determining the type of inhibition.

Protocol:

  • Assay Setup:

    • Prepare a series of L-DOPA concentrations (e.g., 0.125, 0.25, 0.5, 1, and 2 mM).

    • Prepare at least three different concentrations of the inhibitor (e.g., 0, 0.5 x IC50, and 1 x IC50).

    • For each inhibitor concentration, perform the tyrosinase assay as described above with each of the L-DOPA concentrations.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each combination of substrate and inhibitor concentration.

    • Calculate the reciprocal of the velocity (1/V) and the reciprocal of the substrate concentration (1/[S]).

    • Plot 1/V versus 1/[S] for each inhibitor concentration on the same graph.

  • Interpretation of the Lineweaver-Burk Plot:

    • No Inhibitor: The plot will be a straight line with the y-intercept representing 1/Vmax and the x-intercept representing -1/Km.

    • Noncompetitive Inhibition: The plots for the different inhibitor concentrations will be a series of lines with a common x-intercept (-1/Km) but different slopes and y-intercepts (1/Vmax,app). This indicates that the inhibitor does not affect substrate binding (Km is unchanged) but decreases the maximum reaction velocity (Vmax decreases).

Visualizing Inhibition Mechanisms

The following diagrams illustrate the key differences between competitive and noncompetitive inhibition.

G cluster_competitive Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E - S P Product (P) ES->P k_cat I Inhibitor (I) EI->E - I

Caption: Competitive Inhibition Workflow.

G cluster_noncompetitive Noncompetitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E - S P Product (P) ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I I Inhibitor (I) EI->E - I EI->ESI + S ESI->ES - I ESI->EI - S

Caption: Noncompetitive Inhibition Workflow.

Conclusion and Future Directions

Future research should focus on synthesizing and evaluating 2-methoxycinnamic acid and a broader range of its analogs to establish a clear structure-activity relationship. Furthermore, transitioning from in vitro enzyme assays to cell-based models and eventually in vivo studies will be crucial for assessing the true therapeutic or cosmetic potential of these compounds. The principles and methodologies outlined herein provide a solid foundation for these future investigations, ensuring that the data generated is both reliable and translatable.

References

  • Kim, Y. J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future. Cellular and Molecular Life Sciences CMLS, 62(15), 1707–1723.
  • Choi, H., et al. (2020). Methoxy-Substituted Tyramine Derivatives Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics. Molecules, 25(22), 5433.
  • Maeda, K., & Fukuda, M. (1996). Arbutin: mechanism of its depigmenting action in human melanocyte culture. Journal of Pharmacology and Experimental Therapeutics, 276(2), 765–769.
  • Parvez, S., et al. (2007). A Comprehensive Review on Tyrosinase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(3), 259-279.
  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279–309.
  • Chang, T. S. (2009). An updated review of tyrosinase inhibitors. International Journal of Molecular Sciences, 10(6), 2440–2475.
  • Rescigno, A., et al. (2002). The inhibition of tyrosinase by substrate analogues. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1598(1-2), 122–131.
  • Khan, M. T. H., et al. (2006). Tyrosinase inhibitory activity of a series of chalcones and their structure-activity relationship. Bioorganic & Medicinal Chemistry, 14(18), 6343–6352.
  • Chen, Q., et al. (2016). Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(11), 2669–2673.

Sources

Publish Comparison Guide: Antioxidant Capacity of 2-Methoxycinnamic Acid (DPPH Assay)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the antioxidant capacity of 2-methoxycinnamic acid (2-MCA) specifically within the context of the DPPH assay.

Executive Summary

In the landscape of cinnamic acid derivatives, 2-methoxycinnamic acid (2-MCA) presents a distinct profile. Unlike its potent analogs (e.g., Ferulic Acid, Caffeic Acid), 2-MCA exhibits negligible to non-existent direct radical scavenging activity in standard DPPH assays.

This guide serves to correct a common misconception: while 2-MCA possesses biological antioxidant properties (e.g., enzyme induction), it lacks the structural requisites for chemical radical quenching. This distinction is critical for researchers selecting appropriate screening methodologies.

Mechanistic Insight: The "Methyl Block" Effect

To understand the DPPH results, one must analyze the molecular mechanism of scavenging. The DPPH assay relies primarily on two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .

  • The Requirement: A labile hydrogen atom, typically from a phenolic hydroxyl (-OH) group, is required to neutralize the DPPH radical (reduction of violet DPPH• to yellow DPPH-H).

  • The 2-MCA Deficit: 2-Methoxycinnamic acid contains a methoxy group (-OCH₃) at the ortho position but lacks a free phenolic hydroxyl group . The methyl group effectively "caps" the oxygen, removing the source of the labile hydrogen.

  • The Result: Without a hydrogen donor, 2-MCA cannot stabilize the DPPH radical via HAT. Any observed activity at extremely high concentrations is likely due to trace impurities or secondary electron abstraction from the alkene side chain, which is energetically unfavorable.

Visualizing the Scavenging Blockade

DPPH_Mechanism DPPH DPPH Radical (•) Reaction_F H-Atom Transfer (HAT) DPPH->Reaction_F Reaction_M Steric/Chemical Block (No H-Donor) DPPH->Reaction_M Ferulic Ferulic Acid (Phenolic -OH present) Ferulic->Reaction_F MCA 2-Methoxycinnamic Acid (Methoxy -OCH3 only) MCA->Reaction_M Result_F DPPH-H (Stable) Color Change: Yellow Reaction_F->Result_F Fast Kinetics Result_M DPPH• (Unreacted) Color Remains: Purple Reaction_M->Result_M No Reaction

Figure 1: Mechanistic comparison showing why Ferulic Acid scavenges DPPH while 2-MCA fails due to the lack of a labile hydrogen donor.

Comparative Performance Analysis

The following data consolidates experimental findings comparing 2-MCA against standard hydroxycinnamic acids. Note the correlation between the number/position of free -OH groups and IC50 values (lower IC50 = higher potency).

Table 1: DPPH Radical Scavenging Capacities (Comparative IC50)
CompoundStructure KeyIC50 (µM)Scavenging ClassMechanism Note
Caffeic Acid 3,4-di-OH~12 - 15Very StrongCatechol moiety allows rapid double H-transfer.
Ferulic Acid 4-OH, 3-OCH₃~30 - 35StrongPhenolic OH stabilized by methoxy resonance.
p-Coumaric Acid 4-OH~400 - 600WeakSingle OH, less resonance stabilization than Ferulic.
o-Coumaric Acid 2-OH~1300+Very WeakSteric hindrance at ortho position reduces H-abstraction rates.
2-Methoxycinnamic Acid 2-OCH₃ (No OH) > 5000 (Inactive) Inactive Lacks H-donor. Functionally inert in this assay.

Data Interpretation:

  • The "Inactive" Status: While o-coumaric acid (the hydroxy analog of 2-MCA) shows weak activity (IC50 ~1300 µM), methylation of that hydroxyl group to form 2-MCA abolishes even this residual activity.

  • Experimental Validation: In high-concentration screenings (up to 1000 µg/mL), 2-MCA typically shows <5% inhibition, which is statistically indistinguishable from solvent noise.

Experimental Protocol: Validating the Negative Control

When testing 2-MCA, it is crucial to use a protocol that can distinguish between "low activity" and "no activity" without succumbing to solvent interference (e.g., turbidity).

Optimized DPPH Protocol for Lipophilic Cinnamic Derivatives

Objective: Determine if 2-MCA exhibits any residual scavenging activity compared to a Ferulic Acid positive control.

Reagents:

  • DPPH Stock: 0.2 mM in HPLC-grade Methanol (freshly prepared, protected from light).

  • Sample Solvent: Methanol (2-MCA has poor water solubility).

  • Controls: Ascorbic Acid (Standard), Ferulic Acid (Structural Control).

Workflow:

  • Preparation:

    • Dissolve 2-MCA in Methanol to create a high-concentration stock (e.g., 2000 µM).

    • Prepare serial dilutions: 1000, 500, 250, 125, 62.5 µM.

  • Reaction:

    • Add 100 µL of sample dilution to 100 µL of DPPH stock in a 96-well microplate.

    • Blank: 100 µL Methanol + 100 µL DPPH.

    • Background Correction: 100 µL Sample + 100 µL Methanol (to correct for intrinsic absorbance of 2-MCA at 517nm).

  • Incubation:

    • Incubate in the dark at 25°C for 30 minutes .

  • Measurement:

    • Read Absorbance at 517 nm .[1][2]

Calculation:



Expected Outcome:

  • Ferulic Acid: Sigmoidal dose-response curve.

  • 2-MCA: Flat line near 0% inhibition across all concentrations.

Protocol Workflow Diagram

Protocol_Workflow Step1 Step 1: Solubilization Dissolve 2-MCA in Methanol (Target: 2000 µM Stock) Step2 Step 2: Plate Setup 1:1 Ratio (Sample : DPPH 0.2mM) Include Solvent Blanks Step1->Step2 Step3 Step 3: Incubation 30 mins @ 25°C (Protect from Light) Step2->Step3 Step4 Step 4: Quantification Measure Abs @ 517nm Step3->Step4 Decision Check % Inhibition Step4->Decision Outcome1 < 5% Inhibition (Confirm Inactivity) Decision->Outcome1 Expected for 2-MCA Outcome2 > 10% Inhibition (Check for Impurities/Hydrolysis) Decision->Outcome2 Unexpected

Figure 2: Step-by-step experimental workflow for verifying the antioxidant inactivity of 2-MCA.

Scientific Implications for Drug Development

If 2-MCA fails the DPPH assay, why is it still researched as an antioxidant?

  • Indirect Mechanism: 2-MCA acts as a biological antioxidant rather than a chemical one. It activates the Nrf2 pathway , upregulating endogenous antioxidant enzymes (e.g., Heme Oxygenase-1, Superoxide Dismutase).

  • Assay Selection: Researchers should avoid DPPH when characterizing 2-MCA. Instead, utilize:

    • Cell-based ROS assays (e.g., DCFDA staining in keratinocytes).

    • Western Blotting for Nrf2 nuclear translocation.

    • ABTS Assay: (Note: 2-MCA may show slight activity here due to different redox potentials, but it remains weak compared to phenolics).

References
  • Karamac, M., et al. (2005). "Comparison of radical-scavenging activities for selected phenolic acids." Polish Journal of Food and Nutrition Sciences. Link

    • Establishes the baseline inactivity of o-coumaric acid and the necessity of free hydroxyl groups.
  • Sroka, Z. & Cisowski, W. (2003). "Hydrogen peroxide scavenging, antioxidant and anti-radical activity of some phenolic acids."[3] Food and Chemical Toxicology. Link

    • Provides comparative IC50 data for hydroxycinnamic acids, confirming the structure-activity rel
  • Adisakwattana, S., et al. (2005). "Mechanisms of antihyperglycemic effect of p-methoxycinnamic acid in normal and streptozotocin-induced diabetic rats." Life Sciences.[4] Link

    • Demonstrates the biological activity of methoxy-cinnamic derivatives despite their lack of direct radical scavenging.
  • Graf, E. (1992). "Antioxidant potential of ferulic acid."[1][5][6][7][8] Free Radical Biology and Medicine. Link

    • Definitive source on the mechanism of ferulic acid, serving as the active contrast to 2-MCA.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxycinnamic acid
Reactant of Route 2
Reactant of Route 2
2-Methoxycinnamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.